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  • Product: 2-(4-Methylphenoxy)propanoyl chloride
  • CAS: 211184-90-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(4-Methylphenoxy)propanoyl chloride (CAS 211184-90-6)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(4-Methylphenoxy)propanoyl chloride, a reactive acyl chloride of interest in organic sy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methylphenoxy)propanoyl chloride, a reactive acyl chloride of interest in organic synthesis and potentially in the development of novel therapeutics. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information on its predicted properties, synthesis, and reactivity based on the well-established principles of organic chemistry and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering insights into its handling, synthesis, and potential applications.

Chemical and Physical Properties

2-(4-Methylphenoxy)propanoyl chloride, with the CAS number 211184-90-6, possesses the chemical formula C₁₀H₁₁ClO₂ and a molecular weight of approximately 198.65 g/mol .[1] Due to the presence of the highly reactive acyl chloride functional group, it is expected to be a moisture-sensitive compound.

PropertyPredicted Value/InformationSource/Basis
CAS Number 211184-90-6[2]
Molecular Formula C₁₀H₁₁ClO₂[2]
Molecular Weight 198.65 g/mol [1]
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid.General properties of acyl chlorides.[3]
Boiling Point Not experimentally determined. Predicted to be >200 °C at atmospheric pressure.Comparison with structurally similar compounds.
Melting Point Not experimentally determined.
Solubility Soluble in aprotic organic solvents (e.g., dichloromethane, THF, toluene). Reacts with protic solvents (e.g., water, alcohols).General solubility of acyl chlorides.[4]

Synthesis of 2-(4-Methylphenoxy)propanoyl chloride

The synthesis of 2-(4-Methylphenoxy)propanoyl chloride is a two-step process, beginning with the synthesis of its carboxylic acid precursor, 2-(4-methylphenoxy)propanoic acid.

Synthesis of 2-(4-Methylphenoxy)propanoic acid

Several methods are available for the synthesis of 2-phenoxypropanoic acid derivatives. A common and effective method involves the Williamson ether synthesis, where a phenoxide reacts with an α-haloester, followed by hydrolysis.

Protocol: Synthesis of 2-(4-Methylphenoxy)propanoic acid

  • Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium or potassium p-cresolate.

  • Williamson Ether Synthesis: To the solution of the phenoxide, add ethyl 2-bromopropionate (1.1 eq) dropwise at room temperature. Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Extraction: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-methylphenoxy)propanoate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water. Add a stoichiometric amount of sodium hydroxide (NaOH, 1.2 eq) and heat the mixture to reflux for 2-4 hours.

  • Acidification and Isolation: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester. Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid (HCl), leading to the precipitation of 2-(4-methylphenoxy)propanoic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.[5][6]

Caption: Synthesis of the carboxylic acid precursor.

Conversion to 2-(4-Methylphenoxy)propanoyl chloride

The most common and efficient method for converting a carboxylic acid to its corresponding acyl chloride is by treatment with thionyl chloride (SOCl₂).[7]

Protocol: Synthesis of 2-(4-Methylphenoxy)propanoyl chloride

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize the HCl and SO₂ byproducts), place 2-(4-methylphenoxy)propanoic acid (1.0 eq).

  • Addition of Thionyl Chloride: Add an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq), either neat or in an inert solvent such as dichloromethane (DCM) or toluene. A catalytic amount of DMF can be added to accelerate the reaction.[4]

  • Reaction: Gently heat the mixture to reflux (typically 50-70 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-(4-methylphenoxy)propanoyl chloride can often be used directly in the next step or purified by vacuum distillation.

Caption: Conversion to the acyl chloride.

Spectroscopic Characterization (Predicted)

Spectroscopy Predicted Features
¹H NMR - Aromatic protons (AA'BB' system): Two doublets between δ 6.8-7.2 ppm. - Methine proton (-CH-): A quartet around δ 4.8-5.0 ppm. - Methyl protons on the aromatic ring (-CH₃): A singlet around δ 2.3 ppm. - Methyl protons of the propionyl group (-CH₃): A doublet around δ 1.6-1.8 ppm.
¹³C NMR - Carbonyl carbon (-C=O): A signal in the range of δ 170-175 ppm. - Aromatic carbons: Signals between δ 115-160 ppm. - Methine carbon (-CH-): A signal around δ 70-75 ppm. - Methyl carbons (-CH₃): Signals around δ 15-25 ppm.
IR Spectroscopy - A strong C=O stretching band characteristic of acyl chlorides at a high frequency, typically around 1780-1815 cm⁻¹.[1][3] - C-O stretching bands for the ether linkage. - C-H stretching bands for aromatic and aliphatic groups.
Mass Spectrometry - The molecular ion peak (M⁺) should be observable. - A prominent peak corresponding to the loss of the chlorine atom (M-35 and M-37). - A characteristic fragmentation pattern involving the cleavage of the acyl group.

Reactivity and Synthetic Applications

Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution reactions.[8] The carbonyl carbon of 2-(4-Methylphenoxy)propanoyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it susceptible to attack by a wide range of nucleophiles.[9][10]

Reaction with Amines: Amide Synthesis

The reaction of 2-(4-Methylphenoxy)propanoyl chloride with primary or secondary amines is a highly efficient method for the synthesis of the corresponding amides. This reaction is typically rapid and high-yielding.[11] A base, such as triethylamine or pyridine, is usually added to neutralize the hydrochloric acid byproduct.[11]

Protocol: Synthesis of a Secondary Amide

  • Dissolve the Amine: In a round-bottom flask, dissolve the primary amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Add the Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 2-(4-Methylphenoxy)propanoyl chloride (1.0 eq) in the same solvent dropwise.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water. Extract the product with an organic solvent, wash with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to obtain the crude amide, which can be purified by recrystallization or column chromatography.[12]

AmideSynthesis AcylChloride 2-(4-Methylphenoxy)propanoyl chloride Amide 2-(4-Methylphenoxy)-N-R-propanamide AcylChloride->Amide Amine R-NH2 Amine->Amide Base Base (e.g., Et3N) Salt Et3N·HCl Base->Salt

Caption: General scheme for amide synthesis.

Reaction with Alcohols: Ester Synthesis

2-(4-Methylphenoxy)propanoyl chloride reacts readily with alcohols to form esters.[13] This reaction is often faster and more efficient than Fischer esterification.[13] A base is typically used to scavenge the HCl produced.[14]

Protocol: Synthesis of an Ester

  • Mix Alcohol and Base: In a round-bottom flask, dissolve the alcohol (1.0 eq) and a base such as pyridine (1.1 eq) in an anhydrous solvent like dichloromethane.

  • Add Acyl Chloride: Cool the mixture to 0 °C and slowly add 2-(4-Methylphenoxy)propanoyl chloride (1.0 eq).

  • Reaction and Purification: Stir the reaction at room temperature for 2-4 hours. After completion, wash the mixture with water, dilute HCl, and saturated sodium bicarbonate solution. Dry the organic phase and remove the solvent under reduced pressure. The resulting ester can be purified by distillation or chromatography.[7]

EsterSynthesis AcylChloride 2-(4-Methylphenoxy)propanoyl chloride Ester R-2-(4-Methylphenoxy)propanoate AcylChloride->Ester Alcohol R-OH Alcohol->Ester Base Base (e.g., Pyridine) Salt Pyridine·HCl Base->Salt

Caption: General scheme for ester synthesis.

Friedel-Crafts Acylation

Acyl chlorides are excellent reagents for Friedel-Crafts acylation reactions, which introduce an acyl group onto an aromatic ring.[15] This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[16][17]

Protocol: Friedel-Crafts Acylation

  • Prepare the Reaction Mixture: In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in a dry, inert solvent such as dichloromethane or carbon disulfide.

  • Add Reactants: Cool the suspension to 0 °C and add the aromatic substrate (e.g., benzene or a substituted benzene, 1.0 eq). Then, add 2-(4-Methylphenoxy)propanoyl chloride (1.0 eq) dropwise.

  • Reaction and Quenching: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-3 hours. Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Work-up: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate, and brine. Dry the organic phase and concentrate to yield the aryl ketone, which can be purified by standard methods.[18]

Safety and Handling

Acyl chlorides are hazardous chemicals that must be handled with appropriate safety precautions.

  • Corrosive: 2-(4-Methylphenoxy)propanoyl chloride is expected to be corrosive and can cause severe skin burns and eye damage.[4]

  • Moisture Sensitive: It reacts violently with water and other protic solvents to produce corrosive hydrochloric acid gas. All reactions should be carried out under anhydrous conditions and in well-ventilated areas.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from moisture and incompatible materials such as bases, alcohols, and amines.[4]

Potential Applications in Drug Development

The 2-phenoxypropanoic acid scaffold is found in a number of biologically active molecules, including herbicides and pharmaceuticals. For example, derivatives of 2-phenoxypropionic acid are known to exhibit herbicidal activity. In the pharmaceutical field, this structural motif is present in drugs such as fenofibrate, a lipid-lowering agent.[19]

The high reactivity of 2-(4-Methylphenoxy)propanoyl chloride makes it a valuable intermediate for the synthesis of a diverse library of amides and esters. These derivatives can be screened for a wide range of biological activities, making this compound a useful building block in drug discovery programs.

Conclusion

2-(4-Methylphenoxy)propanoyl chloride is a reactive chemical intermediate with significant potential in organic synthesis. While specific data for this compound is scarce, its properties and reactivity can be reliably predicted from the well-understood chemistry of acyl chlorides and related phenoxypropanoic acid derivatives. This guide provides a foundational understanding of its synthesis, handling, and potential applications, serving as a valuable resource for researchers in the field of drug development and chemical synthesis.

References

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Exploratory

2-(p-Tolyloxy)propionyl chloride chemical structure and molecular weight

An In-depth Technical Guide to 2-(p-Tolyloxy)propionyl chloride: Structure, Properties, and Synthetic Considerations For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(p-Tolyloxy)propionyl chloride: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(p-tolyloxy)propionyl chloride, a reactive acyl chloride of interest in organic synthesis and medicinal chemistry. This document elucidates its chemical structure, molecular weight, and key physicochemical properties. Furthermore, a proposed synthetic pathway is detailed, drawing from established methodologies for analogous compounds. The guide also explores the compound's potential applications, reactivity, and essential safety and handling protocols, serving as a vital resource for professionals in chemical research and drug development.

Introduction: The Significance of Acyl Chlorides and Aryloxy Acetic Acid Derivatives

Acyl chlorides are a class of highly reactive organic compounds that serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including esters, amides, and ketones. Their high reactivity stems from the excellent leaving group ability of the chloride ion. Within this class, molecules that also incorporate an aryloxy acetic acid moiety are of particular interest. This structural motif is a well-known scaffold in medicinal chemistry, forming the core of several established drugs. The combination of a reactive acyl chloride function with a biologically relevant aryloxy-alkanoic acid structure makes 2-(p-tolyloxy)propionyl chloride a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Chemical Structure and Physicochemical Properties of 2-(p-Tolyloxy)propionyl chloride

The nomenclature "2-(p-tolyloxy)propionyl chloride" precisely defines its chemical architecture. The backbone is a three-carbon propionyl chloride chain. At the second carbon (C2), an oxygen atom connects a para-tolyl group. The para designation indicates that the methyl group is positioned at the fourth carbon of the benzene ring relative to the ether linkage.

2D Chemical Structure

Caption: 2D structure of 2-(p-Tolyloxy)propionyl chloride.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₁₁ClO₂
Molecular Weight 198.65 g/mol
IUPAC Name 2-(4-methylphenoxy)propanoyl chloride
Physical State Expected to be a liquid at room temperature
Solubility Expected to be soluble in aprotic organic solvents (e.g., DCM, THF, diethyl ether) and reactive with protic solvents (e.g., water, alcohols)

Synthesis and Reactivity

The synthesis of 2-(p-tolyloxy)propionyl chloride can be approached through a two-step process, beginning with the synthesis of the corresponding carboxylic acid, 2-(p-tolyloxy)propionic acid, followed by its conversion to the acyl chloride.

Proposed Synthetic Pathway

A plausible synthetic route involves the Williamson ether synthesis to form the intermediate carboxylic acid, followed by chlorination.[1]

Step 1: Synthesis of 2-(p-Tolyloxy)propionic acid

This step involves the reaction of p-cresol with a 2-halopropionic acid, such as 2-chloropropionic acid, under basic conditions. The base deprotonates the phenolic hydroxyl group of p-cresol, forming a phenoxide which then acts as a nucleophile, displacing the halide from the 2-halopropionic acid.

Step 2: Conversion to 2-(p-Tolyloxy)propionyl chloride

The resulting 2-(p-tolyloxy)propionic acid can be converted to the acyl chloride using a variety of chlorinating agents. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly used for this transformation due to the clean nature of the reaction, as the byproducts are gaseous (SO₂, HCl, CO, CO₂).

Synthetic Workflow Diagram

G start p-Cresol & 2-Chloropropionic Acid step1 Williamson Ether Synthesis (Base, e.g., NaOH or K₂CO₃ in a suitable solvent) start->step1 intermediate 2-(p-Tolyloxy)propionic Acid step1->intermediate step2 Chlorination (e.g., Thionyl Chloride or Oxalyl Chloride) intermediate->step2 product 2-(p-Tolyloxy)propionyl chloride step2->product

Caption: Proposed two-step synthesis of 2-(p-Tolyloxy)propionyl chloride.

Reactivity

As an acyl chloride, 2-(p-tolyloxy)propionyl chloride is expected to be highly reactive towards nucleophiles. It will readily react with:

  • Water: to hydrolyze back to the corresponding carboxylic acid.

  • Alcohols: to form esters.

  • Amines: to form amides.

  • Carboxylates: to form anhydrides.

This reactivity makes it a versatile intermediate for introducing the 2-(p-tolyloxy)propionyl moiety into various molecular scaffolds.

Potential Applications in Research and Drug Development

The structural motifs present in 2-(p-tolyloxy)propionyl chloride suggest its utility in several areas of chemical and pharmaceutical research:

  • Herbicide Synthesis: Aryloxyalkanoic acids are a well-known class of herbicides. This compound could be used to synthesize new derivatives with potentially improved or novel herbicidal activity.

  • Drug Discovery: The aryloxypropionic acid scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. This acyl chloride could be a starting material for the synthesis of novel anti-inflammatory agents or other therapeutic compounds. For example, propionyl chloride is used in the synthesis of the key intermediate for loxoprofen.[2]

  • Asymmetric Synthesis: The chiral center at the C2 position allows for the synthesis of enantiomerically pure compounds, which is of paramount importance in drug development where different enantiomers can have vastly different pharmacological and toxicological profiles.

Safety and Handling

2-(p-Tolyloxy)propionyl chloride, like other acyl chlorides, is expected to be a corrosive and moisture-sensitive compound.[3][4][5]

  • Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent decomposition due to moisture.

  • Reactivity Hazards: It will react exothermically with water and other protic substances. Care should be taken to avoid contact with such materials. In case of a spill, do not use water for cleanup.

Conclusion

2-(p-Tolyloxy)propionyl chloride is a valuable, albeit not widely cataloged, chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its structure combines a reactive acyl chloride with a biologically relevant aryloxypropionic acid moiety. The synthetic route to this compound is straightforward, relying on well-established chemical transformations. Its reactivity profile makes it an excellent building block for creating a diverse range of new molecules for applications in drug discovery, agrochemicals, and materials science. Due to its inherent reactivity, strict adherence to safety protocols is essential when handling this compound.

References

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Foundational

2-(4-Methylphenoxy)propionic acid chloride synonyms and IUPAC name

The following technical guide provides an in-depth analysis of 2-(4-Methylphenoxy)propionyl chloride , a specialized electrophilic intermediate used in the synthesis of agrochemicals (auxin mimics) and pharmaceutical sca...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(4-Methylphenoxy)propionyl chloride , a specialized electrophilic intermediate used in the synthesis of agrochemicals (auxin mimics) and pharmaceutical scaffolds (fibrates and taste modulators).

Synthesis, Reactivity, and Applications in R&D

Executive Summary

2-(4-Methylphenoxy)propionyl chloride (CAS 211184-90-6 ) is the acyl chloride derivative of 2-(4-methylphenoxy)propionic acid. It serves as a critical high-reactivity intermediate for introducing the 2-(p-tolyloxy)propyl moiety into complex molecules.

Its primary utility lies in its dual functionality:

  • Agrochemicals: It is a structural analog of the herbicide Mecoprop (MCPP), lacking the chlorine atom on the phenyl ring, making it a vital tool for Structure-Activity Relationship (SAR) studies of auxin-mimicking herbicides.

  • Pharmaceuticals & Food Science: It acts as a precursor for Lactisole analogs (sweetness inhibitors) and fibrate-class drugs (PPAR agonists), where the lipophilic p-tolyl ether chain improves bioavailability and receptor binding.

Chemical Identity & Nomenclature[1]

This compound is characterized by a propionyl chloride backbone substituted at the alpha position with a p-tolyloxy group.

Property Data
IUPAC Name 2-(4-Methylphenoxy)propanoyl chloride
Common Synonyms 2-(p-Tolyloxy)propionyl chloride; 2-(4-Methylphenoxy)propionic acid chloride
CAS Number 211184-90-6 (Chloride); 22504-83-2 (Parent Acid)
Molecular Formula C₁₀H₁₁ClO₂
Molecular Weight 198.65 g/mol
SMILES CC1=CC=C(C=C1)OC(C)C(=O)Cl
Physical State Colorless to pale yellow liquid (moisture sensitive)
Boiling Point ~90–100 °C at 15 mmHg (Estimated based on homologs)

Synthesis Protocol

The synthesis of 2-(4-Methylphenoxy)propionyl chloride is a two-step process starting from commercially available p-cresol.

Step 1: Williamson Ether Synthesis (Parent Acid Formation)

The parent acid, 2-(4-methylphenoxy)propionic acid , is synthesized by condensing p-cresol with 2-chloropropionic acid under basic conditions.

  • Reagents: p-Cresol, 2-Chloropropionic acid, NaOH (aq), Reflux.

  • Mechanism: SN2 substitution where the phenoxide ion attacks the alpha-carbon of the propionate.

  • Critical Control Point: The reaction pH must remain >10 to ensure the phenol remains deprotonated.

Step 2: Acyl Chloride Formation

The acid is converted to the acid chloride using thionyl chloride (SOCl₂).[1][2]

  • Reagents: 2-(4-Methylphenoxy)propionic acid, Thionyl Chloride (1.2 eq), DMF (catalytic).

  • Conditions: Reflux (70–80 °C) for 2–3 hours.

  • Purification: Vacuum distillation to remove excess SOCl₂ and SO₂ byproduct.

Synthesis Workflow Diagram

SynthesisWorkflow Figure 1: Two-step synthesis via Williamson etherification followed by chlorination. Cresol p-Cresol (Starting Material) Intermediate 2-(4-Methylphenoxy)propionic Acid (CAS 22504-83-2) Cresol->Intermediate NaOH, Reflux (Etherification) Chloroprop 2-Chloropropionic Acid Chloroprop->Intermediate Product 2-(4-Methylphenoxy)propionyl Chloride (CAS 211184-90-6) Intermediate->Product SOCl2, cat. DMF (-SO2, -HCl)

[2][5]

Reactivity & Applications in R&D

As a highly reactive electrophile, this acid chloride is primarily used to "install" the 2-(4-methylphenoxy)propyl motif into larger biological targets.

A. Taste Receptor Modulation (Sweetness Inhibitors)

The parent acid is a close structural analog of Lactisole (2-(4-methoxyphenoxy)propionic acid), a potent sweetness inhibitor that acts on the T1R3 subunit of the sweet taste receptor.

  • Application: Researchers use the chloride to synthesize amide or ester derivatives to probe the hydrophobic pocket of the T1R3 receptor. The 4-methyl group provides a slightly different steric and lipophilic profile compared to the 4-methoxy group of Lactisole.

  • Protocol: React chloride with various amino acids (e.g., glycine, alanine) to create "Lactisole-peptide" hybrids for sensory analysis.

B. Herbicide Development (Auxin Mimics)

The compound belongs to the phenoxy-propionate class of herbicides (similar to Mecoprop/MCPP).

  • Mechanism: These compounds mimic the plant hormone indole-3-acetic acid (IAA).

  • R&D Use: It serves as a "des-chloro" control compound. By comparing its activity to Mecoprop (which has a Cl at the 2-position), scientists can determine the essentiality of the halogen atom for receptor binding in broadleaf weeds.

C. Pharmaceutical Scaffolds (Fibrates)

The p-tolyloxy-isobutyric acid moiety is a pharmacophore found in fibrates (e.g., Clofibrate, Fenofibrate) used to treat hyperlipidemia.

  • Reactivity: The chloride reacts with phenols or alcohols to form ester linkages typical of prodrugs.

Reactivity Profile Diagram

ReactivityProfile Figure 2: Divergent synthesis pathways from the acid chloride intermediate. Chloride 2-(4-Methylphenoxy) propionyl Chloride Amides Amides (Taste Modulators) Chloride->Amides + Amines (R-NH2) Base cat. Esters Esters (Prodrugs/Herbicides) Chloride->Esters + Alcohols (R-OH) Pyridine Ketones Aryl Ketones (Friedel-Crafts) Chloride->Ketones + Arenes AlCl3

[5]

Experimental Handling & Safety

Warning: This compound is an Acyl Chloride .[3] It is corrosive, lachrymatory, and reacts violently with water.

Standard Operating Procedure (SOP)
  • Moisture Control: All glassware must be flame-dried or oven-dried. Reactions must be performed under an inert atmosphere (Nitrogen or Argon).

  • Quenching: Never add water directly to the neat chloride. Quench reaction mixtures by slowly adding them to a large volume of ice-water or saturated sodium bicarbonate solution.

  • Storage: Store in a tightly sealed container with a PTFE liner, preferably in a desiccator or under inert gas at 2–8 °C. Hydrolysis yields HCl gas and the parent acid solid.

Hazard Precaution
Corrosive Wear acid-resistant gloves (Nitrile/Neoprene) and face shield.
Lachrymator Handle only in a functioning fume hood.
Hydrolysis Releases HCl gas on contact with moist air.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 185588, Mecoprop-P (Related Structure). Retrieved from [Link]

  • CalPacLab. 2-(4-Methylphenoxy)propanoyl chloride Product Data. Retrieved from [Link]

  • Organic Syntheses. General Procedure for Acyl Chloride Formation using Thionyl Chloride. Org. Synth. 1951, 31, 105. Retrieved from [Link]

Sources

Exploratory

Solubility of 2-(4-Methylphenoxy)propanoyl chloride in organic solvents

Technical Whitepaper: Solvation Dynamics and Handling of 2-(4-Methylphenoxy)propanoyl Chloride Executive Summary This technical guide provides a comprehensive analysis of the solubility profile, solvent compatibility, an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solvation Dynamics and Handling of 2-(4-Methylphenoxy)propanoyl Chloride

Executive Summary This technical guide provides a comprehensive analysis of the solubility profile, solvent compatibility, and handling protocols for 2-(4-Methylphenoxy)propanoyl chloride .[1] As a highly reactive acyl chloride intermediate (often associated with the synthesis of phenoxy-herbicides like Mecoprop or pharmaceutical precursors), its "solubility" cannot be decoupled from its chemical stability. This document outlines the physicochemical basis for solvent selection, distinguishing between inert vehicles for reaction and incompatible protic solvents that trigger rapid hydrolysis.

Part 1: Physicochemical Profile & Solubility Theory[2]

1.1 Structural Analysis & Polarity The molecule consists of two distinct domains that dictate its solvation behavior:

  • Lipophilic Domain: The 4-methylphenoxy moiety provides significant non-polar character, facilitating interaction with aromatic and aliphatic hydrocarbons via

    
    -
    
    
    
    stacking and Van der Waals forces.[1]
  • Electrophilic/Polar Domain: The acyl chloride (-COCl) group is moderately polar but, crucially, is a "hard" electrophile.[1] It does not act as a hydrogen bond donor; however, it is extremely susceptible to nucleophilic attack by hydrogen bond donors (water, alcohols).

1.2 Hansen Solubility Parameters (Theoretical Estimation) To predict miscibility without empirical data, we apply Hansen Solubility Parameters (HSP).[1] The total solubility parameter (


) is composed of dispersion (

), polar (

), and hydrogen bonding (

) forces.[2]
ParameterEst. Value (MPa

)
Significance for Solvent Selection

(Dispersion)
18.0 - 19.5High affinity for aromatics (Toluene, Benzene) and chlorinated solvents.[1]

(Polar)
6.0 - 8.5Moderate polarity requires solvents with some dipole moment (e.g., DCM, THF) for high-concentration stability.[1]

(H-Bonding)
< 4.0Critical: The solute has very low H-bonding capacity.[1] Solvents with high

(Water, Ethanol) are chemically incompatible.

Part 2: Solvent Compatibility Matrix

The following table categorizes solvents based on thermodynamic miscibility and chemical inertness .

Table 1: Solvent Compatibility Guide

Solvent ClassRepresentative SolventsSolubility StatusChemical CompatibilityOperational Recommendation
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneExcellent Inert Primary Choice. Ideal for Friedel-Crafts or esterification reactions.[1]
Aromatic Hydrocarbons Toluene, Benzene, XyleneGood to Excellent Inert Preferred for reflux conditions due to higher boiling points.[1]
Ethers THF, Diethyl Ether, 1,4-DioxaneGood Inert (if Anhydrous) Must be distilled over Na/Benzophenone or stabilized.[1] Commercial THF often contains water/peroxides.[1]
Aliphatic Hydrocarbons Hexane, Pentane, CyclohexaneModerate/Low Inert Useful as anti-solvents to precipitate the compound if it is a solid at room temperature.
Protic Solvents Water, Methanol, EthanolN/A (Reacts) INCOMPATIBLE Violent Decomposition. Generates HCl gas and parent acid.[1]
Amines Pyridine, TriethylamineSoluble Reacts Forms acyl ammonium salts (useful intermediates, but not simple solvation).[1]

Part 3: Visualization of Chemical Behavior

3.1 Solvation vs. Degradation Pathway The following diagram illustrates the decision logic for solvent interaction.

SolventPathways Compound 2-(4-Methylphenoxy) propanoyl chloride Solvent Solvent Interaction Compound->Solvent Aprotic Aprotic Solvent (DCM, Toluene) Solvent->Aprotic No Active H+ Protic Protic Solvent (H2O, MeOH) Solvent->Protic Contains -OH/-NH Solvation Stable Solution (Dipole-Dipole / Dispersion) Aprotic->Solvation Hydrolysis Rapid Hydrolysis (Nucleophilic Attack) Protic->Hydrolysis Products Parent Acid + HCl Hydrolysis->Products

Figure 1: Mechanistic pathway distinguishing stable solvation from solvolytic degradation.[1]

Part 4: Experimental Protocols (Self-Validating)

4.1 Protocol: Inert Solubility Testing (Schlenk Technique) Objective: Determine solubility limits without atmospheric moisture interference.[1]

Materials:

  • Schlenk line (Nitrogen/Vacuum manifold).[1]

  • Dried Solvent (DCM or Toluene, stored over molecular sieves).

  • Septum-capped vials.[1]

Workflow:

  • Purge: Flame-dry a 10mL Schlenk flask and cycle N

    
    /Vacuum 3 times.
    
  • Load: Introduce 100mg of 2-(4-Methylphenoxy)propanoyl chloride under positive N

    
     flow.
    
  • Addition: Add anhydrous solvent dropwise via a gas-tight syringe through the septum.

  • Observation:

    • Miscible: Immediate disappearance of schlieren lines (liquid-liquid mixing).[1]

    • Soluble (Solid): Clear solution forms within <30 seconds of sonication.[1]

    • Validation: Extract 0.1mL, quench in excess Methanol. Analyze via GC-MS or TLC.[1] If the methyl ester forms, the chloride was intact in solution. If only the acid is found (and no ester), the starting material was already hydrolyzed.

4.2 Protocol: Handling for Synthesis When using this compound as an intermediate (e.g., for esterification):

  • Solvent Choice: Use Dichloromethane (DCM) for room temperature reactions.[1]

  • Scavenger: Always include a non-nucleophilic base (e.g., Pyridine or Triethylamine) if the reaction generates HCl, but add it after the acid chloride is dissolved to prevent polymerization or ketene formation.

  • Drying: Ensure all solvents are dried to <50 ppm water content.[1]

Part 5: Reaction Engineering Implications

The solubility profile directly impacts downstream processing.

5.1 Friedel-Crafts Acylation

  • Preferred Solvent: Nitrobenzene or DCM.[1]

  • Reasoning: High solubility of the acid chloride and the Lewis Acid catalyst (AlCl

    
    ), promoting a homogeneous reaction environment.
    

5.2 Esterification (Schotten-Baumann conditions)

  • Preferred Solvent: Biphasic system (DCM / Aqueous NaOH) only if phase transfer catalysis is used rapidly.[1]

  • Risk: Hydrolysis competes with esterification.[1]

  • Better Route: Anhydrous DCM with Pyridine.[1]

ReactionWorkflow Start Acid Chloride (Solid/Oil) Dissolve Dissolution in Anhydrous DCM Start->Dissolve Check Moisture Check (Cloudiness = Hydrolysis) Dissolve->Check React Add Nucleophile (Alcohol/Amine) Check->React Clear Quench Quench & Wash React->Quench

Figure 2: Operational workflow for utilizing the compound in synthesis.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (General principles of Acid Chloride reactivity and solvent selection).

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Theoretical basis for solubility parameter estimation).

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][3] (Comprehensive guide on solvent polarity and chemical stability).

  • PubChem Compound Summary. (2024). 2-(4-Chloro-2-methylphenoxy)propanoic acid (Mecoprop parent structure for analog comparison). National Center for Biotechnology Information.[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Standard protocols for handling moisture-sensitive acid chlorides).

Sources

Foundational

Technical Whitepaper: Advanced Safety &amp; Handling Directives for 2-(4-Methylphenoxy)propanoyl chloride

Executive Summary As a Senior Application Scientist, I frequently encounter protocols that treat all corrosive intermediates with a generic safety approach. However, 2-(4-Methylphenoxy)propanoyl chloride (CAS: 211184-90-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter protocols that treat all corrosive intermediates with a generic safety approach. However, 2-(4-Methylphenoxy)propanoyl chloride (CAS: 211184-90-6) demands a highly specific, mechanistic handling strategy. Serving as a critical electrophilic building block in the synthesis of aryloxypropanoic acid derivatives (structural analogs to phenoxy herbicides and specific pharmaceutical pharmacophores), this acyl chloride is exceptionally reactive.

Unlike standard safety data sheets (SDS) that merely list hazards, this technical guide dissects the causality behind the chemical's reactivity. By understanding the underlying physical chemistry, researchers can implement self-validating safety systems that actively mitigate the risks of catastrophic hydrolysis, toxic gas evolution, and thermal runaway.

Physicochemical & Structural Profile

To design a safe experimental workflow, one must first understand the physical parameters of the reagent. The data below synthesizes the structural and hazard profiles of 2-(4-Methylphenoxy)propanoyl chloride, grounded in standard acyl chloride behaviors documented by chemical suppliers such as [1].

Table 1: Physicochemical Properties
PropertyValueMechanistic Implication
Chemical Name 2-(4-Methylphenoxy)propanoyl chlorideAryloxy substitution increases lipophilicity.
CAS Number 211184-90-6Unique identifier for inventory tracking.
Molecular Formula C10H11ClO2Contains the highly reactive -COCl moiety.
Molecular Weight 198.65 g/mol Essential for precise stoichiometric calculations.
Physical State Liquid (Standard ambient conditions)Prone to vaporization and aerosolization if heated.
Odor Pungent, LachrymatoryActs as an immediate warning property for exposure.
Table 2: Global Harmonized System (GHS) Hazard Classifications
Hazard ClassCategoryHazard Statement
Skin Corrosion Category 1BH314: Causes severe skin burns and eye damage.
Eye Damage Category 1H318: Causes serious eye damage.
Target Organ Toxicity Category 3H335: May cause respiratory irritation.
Reactivity SupplementalEUH014: Reacts violently with water.

Mechanistic Toxicology & Reactivity

The primary hazard of 2-(4-Methylphenoxy)propanoyl chloride stems from its extreme electrophilicity. The carbonyl carbon is heavily activated by the electron-withdrawing chloride leaving group. According to foundational reactivity profiles for acyl chlorides documented by [2], exposure to ambient moisture or protic solvents triggers a rapid nucleophilic acyl substitution.

The Causality of the Hazard: When water attacks the carbonyl carbon, a tetrahedral intermediate is formed. The subsequent collapse of this intermediate ejects the chloride ion, which rapidly abstracts a proton to form hydrogen chloride (HCl) gas. This reaction is highly exothermic. The rapid expansion of HCl gas can cause sealed vessels to rupture, while the gas itself acts as a severe respiratory and ocular corrosive.

HydrolysisPathway Acyl 2-(4-Methylphenoxy) propanoyl chloride Inter Tetrahedral Intermediate Acyl->Inter Nucleophilic Attack Water H2O (Moisture) Water->Inter Acid 2-(4-Methylphenoxy) propanoic acid Inter->Acid Elimination HCl HCl Gas (Corrosive) Inter->HCl Elimination

Hydrolysis pathway of 2-(4-Methylphenoxy)propanoyl chloride.

Field-Proven Handling Protocols

To prevent premature degradation and ensure operator safety, this reagent must be handled using strict air-free techniques. The following protocol is designed to be a self-validating system, ensuring that any failure in the inert atmosphere is immediately detectable.

Protocol 1: Inert Atmosphere Transfer & Reaction Setup
  • Glassware Preparation: Flame-dry all reaction vessels under vacuum (0.1 Torr) and backfill with high-purity Argon.

    • Causality: Microscopic surface-bound moisture on standard glassware is sufficient to degrade the acyl chloride, reducing reaction yield and generating localized, dangerous HCl pressure.

  • Syringe Transfer: Use a gas-tight glass syringe equipped with a PTFE plunger. Purge the syringe with Argon three times prior to drawing the reagent.

    • Causality: Standard plastic syringes can degrade upon contact with the corrosive liquid, leading to plunger seizing and accidental exposure.

  • Controlled Addition: Add the acyl chloride dropwise to the reaction mixture (containing the nucleophile and a non-nucleophilic base like Triethylamine) at 0°C.

    • Causality: The coupling reaction is highly exothermic. Controlling the addition rate at low temperatures prevents thermal runaway and suppresses unwanted side reactions, such as ketene formation.

Emergency Quenching and Disposal Workflows

Standard aqueous disposal is strictly prohibited due to the violent exotherm and gas evolution associated with EUH014. A controlled quenching system must be employed to neutralize unreacted 2-(4-Methylphenoxy)propanoyl chloride safely.

Protocol 2: Controlled Quenching System
  • Dilution: Dilute the residual acyl chloride in a non-reactive, dry organic solvent (e.g., Toluene or Dichloromethane) to a concentration of <0.5 M.

    • Causality: Dilution acts as a thermal sink, safely absorbing the heat generated by the subsequent hydrolysis.

  • Base Selection & Addition: Slowly transfer the diluted solution via cannula into a vigorously stirred, oversized ice-bath containing saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Causality: NaHCO₃ is a weak base. Unlike Sodium Hydroxide (NaOH), which causes violent, uncontrolled exotherms upon contact with acid chlorides, NaHCO₃ buffers the neutralization.

  • Self-Validation: Monitor the reaction for effervescence (CO₂ gas evolution).

    • Causality: The generation of CO₂ provides a visual, self-validating indicator of the quenching progress. Once bubbling completely ceases, the quench is validated as 100% complete. The neutralized aqueous layer can then be safely separated and routed to standard aqueous waste streams.

QuenchingWorkflow Step1 Inert Atmosphere (Argon/N2) Step2 Syringe Transfer Step1->Step2 Step3 Reaction Execution Step2->Step3 Step4 Quench with Ice-Cold NaHCO3 Step3->Step4 Step5 Aqueous Waste Step4->Step5

Safe handling and quenching workflow for reactive acyl chlorides.

References

  • National Center for Biotechnology Information (PubChem) | Acetyl chloride (CID 6367) - Proxy for Acyl Chloride Reactivity & Toxicology |[Link]

Sources

Exploratory

An In-Depth Technical Guide to Phenoxypropionic Acid Derivatives in Herbicide Synthesis Research

This guide provides researchers, chemists, and professionals in the agrochemical industry with a comprehensive technical overview of phenoxypropionic acid derivatives, focusing on their synthesis, mechanism of action, an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, chemists, and professionals in the agrochemical industry with a comprehensive technical overview of phenoxypropionic acid derivatives, focusing on their synthesis, mechanism of action, and structure-activity relationships in the context of modern herbicide development.

Introduction: A Tale of Two Mechanisms

Phenoxypropionic acid derivatives represent a cornerstone of chemical weed management, yet the term encompasses two distinct classes of herbicides with fundamentally different modes of action. The earliest phenoxy herbicides, such as 2,4-D and MCPA, are synthetic auxins that mimic the natural plant hormone indole-3-acetic acid (IAA).[1][2] They induce uncontrolled, disorganized growth in broadleaf weeds, leading to their demise.[1]

However, the focus of modern research and the subject of this guide is the more targeted class known as Aryloxyphenoxypropionates (AOPPs or 'FOPs') . These highly selective herbicides, including prominent members like quizalofop-p-ethyl and haloxyfop, operate through a completely different and more sophisticated mechanism: the inhibition of a critical enzyme in lipid synthesis.[1][3] This guide delves into the chemistry and biology of these AOPP herbicides, providing the foundational knowledge required for the rational design and synthesis of novel herbicidal agents.

PART 1: The Molecular Target: Acetyl-CoA Carboxylase (ACCase) Inhibition

The efficacy of AOPP herbicides hinges on their ability to inhibit the enzyme Acetyl-CoA Carboxylase (ACCase).[4][5]

Causality of Action: ACCase catalyzes the first committed step in the biosynthesis of fatty acids.[3][6] These fatty acids are the building blocks of lipids, which are essential for the formation and integrity of cell membranes.[7] By inhibiting ACCase, AOPP herbicides effectively halt the production of new lipids. This disruption leads to a breakdown in cell membrane function, leakage of cellular contents, and ultimately, cell death and the death of the plant.[3]

Selective Toxicity: A key advantage of AOPP herbicides is their high selectivity for grass species (monocots) while leaving broadleaf crops (dicots) unharmed.[4][8] This selectivity arises from structural differences in the ACCase enzyme between monocots and dicots. The AOPP molecule fits precisely into the active site of the monocot ACCase, but not the dicot version, making it a highly effective tool for post-emergence grass weed control in crops like soybeans, cotton, and rapeseed.[4][7]

The herbicidal pro-drug (e.g., quizalofop-p-ethyl) is absorbed by the foliage and rapidly translocated to the plant's growing points (meristems).[7][9] In the plant, the ester is hydrolyzed to its active acid form, which is the actual ACCase inhibitor.[8][10]

ACCase Inhibition Pathway cluster_0 AC Acetyl-CoA ACCase ACCase Enzyme AC->ACCase Substrate MC Malonyl-CoA FA Fatty Acid Synthesis MC->FA Lipids Membrane Lipids FA->Lipids Growth Plant Growth & Cell Integrity Lipids->Growth AOPP AOPP Herbicide (e.g., Quizalofop-p-ethyl) AOPP->ACCase Inhibits ACCase->MC Catalyzes Death Weed Death

ACCase inhibition pathway by AOPP herbicides.

PART 2: The Cornerstone of Activity: Stereochemistry and Structure-Activity Relationships (SAR)

The chemical structure of AOPP herbicides is finely tuned for biological activity. A critical feature is the chiral center at the alpha-position of the propionic acid group, meaning these molecules exist as two non-superimposable mirror images, or enantiomers.[1][4]

The Primacy of the (R)-Enantiomer: Extensive research has unequivocally demonstrated that the herbicidal activity resides almost exclusively in the (R)-enantiomer.[4][11] The (S)-enantiomer is typically inactive.[12] This stereospecificity is due to the three-dimensional fit required for binding to the ACCase active site. Consequently, modern AOPP herbicides are produced and sold as enantiomerically pure (R)-isomers, such as quizalofop-p-ethyl and haloxyfop-R-methyl.[7][13] This practice avoids the environmental loading of inactive isomers and enhances the efficacy of the product.

Core Structure-Activity Relationship (SAR): The AOPP molecule can be dissected into three key regions that influence its activity:

  • The Aryloxy Moiety: This is the most varied part of the molecule. It is typically a substituted heterocyclic ring system (e.g., quinoxaline, pyridine, benzoxazole) that significantly impacts binding affinity to the ACCase enzyme and, therefore, the overall herbicidal potency.[5][14][15]

  • The Phenoxypropionate Core: This central scaffold correctly positions the aryloxy group and the carboxylate for interaction with the enzyme's active site. The 4-position substitution on the phenoxy ring is crucial.

  • The Propionate Ester: Most AOPPs are applied as esters (e.g., methyl or ethyl esters). This increases the lipophilicity of the molecule, aiding its penetration through the waxy cuticle of the plant leaf. Once inside the plant, the ester is cleaved to reveal the active carboxylic acid.[8][10]

PART 3: Core Synthetic Strategies

The synthesis of AOPP herbicides is a well-established field, primarily relying on the formation of a diaryl ether bond. The most common and industrially viable approach is a nucleophilic aromatic substitution (SNAr) reaction.

Retrosynthetic Analysis: The key disconnection is at the ether linkage between the (R)-2-(4-hydroxyphenoxy)propionate core and the electron-deficient heteroaromatic ring.

Forward Synthesis: Nucleophilic Aromatic Substitution (SNAr): This strategy involves the reaction of an (R)-2-(4-hydroxyphenoxy)propionate salt with a halogenated and electron-deficient heteroaromatic compound.[16]

  • Causality of Reagents and Conditions:

    • (R)-2-(4-hydroxyphenoxy)propionate: This is the chiral core nucleophile. It is often used as an ester to protect the carboxylic acid.

    • Halogenated Heterocycle: The reaction partner must contain a good leaving group (typically Cl or F) and be "activated" by electron-withdrawing groups or atoms within the ring system (e.g., nitrogen atoms in a pyridine or quinoxaline ring). This activation is essential to make the aromatic ring susceptible to nucleophilic attack.

    • Base: A weak base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenolic hydroxyl group, generating the more potent phenoxide nucleophile.

    • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone is used.[17][18] These solvents effectively solvate the cation of the base (e.g., K⁺) without solvating the phenoxide anion, leaving it highly reactive.

An older, alternative method for this C-O bond formation is the Ullmann condensation, which uses a copper catalyst to couple a phenol with an aryl halide, though it often requires harsher conditions.[19][20][21]

General Synthesis Workflow A A: (R)-2-(4-hydroxyphenoxy) propanoate Reaction S_NAr Reaction Base (K_2CO_3) Solvent (DMF, MeCN) A->Reaction B B: Halogenated Heteroaromatic (Ar-X, X=Cl, F) B->Reaction Product C: AOPP Herbicide (Ar-O-Phenoxy-propanoate) Reaction->Product Forms Diaryl Ether Bond Workup Aqueous Workup & Extraction Product->Workup Purify Purification (Crystallization or Chromatography) Workup->Purify Final Final Product Purify->Final

General synthetic workflow for AOPP herbicides via SNAr.

PART 4: Field-Proven Experimental Protocols

The protocols described below are representative methodologies for the synthesis and biological evaluation of AOPP herbicides.

Protocol 1: Synthesis of an (R)-Quizalofop Analogue

This protocol details the SNAr coupling of (R)-ethyl 2-(4-hydroxyphenoxy)propanoate with 2,6-dichloroquinoxaline.

Self-Validating System: The reaction progress can be monitored by Thin Layer Chromatography (TLC) against starting material standards. The final product identity and purity are validated by spectroscopic methods (NMR, MS) and chromatographic analysis (HPLC).

Methodology:

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (R)-ethyl 2-(4-hydroxyphenoxy)propanoate (1.0 eq.), 2,6-dichloroquinoxaline (1.05 eq.), and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add dry acetonitrile (approx. 10 mL per gram of propanoate).

    • Causality: Acetonitrile is a polar aprotic solvent that facilitates the SNAr reaction without interfering. Anhydrous conditions are preferred to prevent hydrolysis of the ester.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting propanoate spot is consumed (typically 4-8 hours).

  • Workup - Quenching and Extraction:

    • Cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl).

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove any remaining base), water, and finally brine (to aid in drying).

    • Causality: The aqueous washes remove water-soluble impurities and salts. Brine reduces the solubility of water in the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product as a solid or oil.

Protocol 2: In Vitro ACCase Inhibition Assay (Malachite Green Method)

This protocol measures the inhibition of ACCase activity by quantifying the ADP produced from ATP hydrolysis during the enzyme's carboxylation reaction. It is a reliable, non-radioactive functional assay.[22][23]

Self-Validating System: The assay includes a no-herbicide control (0% inhibition) and a no-enzyme control (background). A dose-response curve is generated to ensure the inhibitory effect is concentration-dependent.

Methodology:

  • Enzyme Extraction:

    • Harvest approximately 10 g of fresh young leaf tissue from the target grass species (e.g., Digitaria ciliaris).[22]

    • Grind the tissue to a fine powder in liquid nitrogen using a mortar and pestle.

    • Suspend the powder in an ice-cold extraction buffer (e.g., 100 mM Tricine, pH 8.0, with DTT and MgCl₂).[23]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C and collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Reaction:

    • In a 96-well microplate, prepare reaction mixtures containing assay buffer, ATP, acetyl-CoA, and bicarbonate.

    • Add varying concentrations of the test herbicide (dissolved in DMSO, ensuring the final DMSO concentration is low, e.g., <1%). Include a DMSO-only control.

    • Initiate the reaction by adding a standardized amount of the enzyme extract to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 20 minutes).

  • Detection:

    • Stop the reaction by adding a solution containing malachite green and ammonium molybdate. This reagent forms a colored complex with the free phosphate produced from ADP, which is stoichiometrically equivalent to the ADP produced by ACCase.

    • After a short color development period, measure the absorbance at ~650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-enzyme control) from all readings.

    • Express the activity in each well as a percentage of the no-herbicide control.

    • Plot the percent inhibition versus the logarithm of the herbicide concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[23]

PART 5: Data Presentation & Analysis

Structure-activity relationship studies are crucial for optimizing lead compounds. By synthesizing a series of analogues and evaluating their biological activity, researchers can identify key structural features that enhance potency and selectivity.

Table 1: Example SAR Data for Hypothetical Quizalofop Analogues

Compound IDR-Group at position 6In Vitro ACCase IC₅₀ (µM) [a]Whole Plant GR₅₀ (g ai/ha) [b]
QZ-p-Et (Control) -Cl 0.8 45
QZ-Analog-1-H15.2550
QZ-Analog-2-F1.150
QZ-Analog-3-CF₃0.530
QZ-Analog-4-OCH₃9.8320

[a] IC₅₀: Concentration of herbicide required to inhibit 50% of ACCase enzyme activity in vitro.[23] [b] GR₅₀: Herbicide rate required to cause a 50% reduction in plant growth (biomass) in greenhouse trials.[10]

Analysis of Causality: The data in Table 1 illustrates that a small, electron-withdrawing group at the 6-position of the quinoxaline ring is critical for high potency. Replacing the chlorine with hydrogen (QZ-Analog-1) drastically reduces activity. The highly electron-withdrawing trifluoromethyl group (QZ-Analog-3) enhances activity beyond the parent compound, suggesting it improves binding to the ACCase enzyme. This quantitative data provides a clear rationale for focusing further synthetic efforts on analogues with electron-deficient substituents.

Conclusion and Future Outlook

The aryloxyphenoxypropionate class of herbicides remains a vital tool in global agriculture due to its targeted and effective control of grass weeds. A deep understanding of their mechanism of action, the stereochemical requirements for activity, and the robust synthetic pathways for their creation is paramount for researchers in this field. Future research will continue to focus on designing novel derivatives that can overcome emerging weed resistance[9], exhibit more favorable environmental profiles, and offer broader crop safety margins. By leveraging the foundational principles outlined in this guide, scientists can continue to innovate and develop the next generation of selective herbicides.

References

  • The Mechanism of Action: How Phenoxy Herbicides Work. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Chiral resolution, configurational study and pharmacological profile of 2-phenoxypropionic acids. (1997). Il Farmaco, 52(6-7), 449–56. Available from: [Link]

  • Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. (n.d.). International Journal of Environmental & Agriculture Research. Available from: [Link]

  • Quizalofop-p-ethyl: Herbicides used to control soybean fields. (2023). Heben Pesticide. Available from: [Link]

  • Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. (2021). Weed Science, 69(5), 603-610. Available from: [Link]

  • Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase: methanol dependence and eluent pH consideration. (2002). Journal of Chromatography A, 978(1-2), 185-193. Available from: [Link]

  • Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Application to the determination of analyte-selector apparent binding constants for enantiomers. (2001). Journal of Chromatography A, 928(2), 299-307. Available from: [Link]

  • Phenoxy herbicide. (n.d.). Wikipedia. Available from: [Link]

  • Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. (2018). Frontiers in Plant Science, 9, 1850. Available from: [Link]

  • Varying Surfactant Type Changes Quizalofop-P Herbicidal Activity. (1998). Weed Technology, 12(4), 747-752. Available from: [Link]

  • Discrimination of ACCase-inhibiting herbicides-resistant Digitaria ciliaris populations with three diagnostic bioassays. (2020). Planta Daninha, 38. Available from: [Link]

  • Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. (2021). Weed Science, 69(5), 603-610. Available from: [Link]

  • ACTION | TARGA Quizalofop. (n.d.). Nissan Chemical Corporation. Available from: [Link]

  • Biological efficacy of the inhibitor herbicides of acetyl coenzyme a carboxylase and acetolactate synthase and the presence of resistance in Echinochloa crus-galli (L.) Beauv. (2019). Acta botánica mexicana, (126). Available from: [Link]

  • Separation of the enantiomers of fluazifop and other 2-phenoxypropionic acids using chiral metal chelate additives in reversed-phase high-performance liquid chromatography. (n.d.). Scilit. Available from: [Link]

  • Enantiomeric separation trends of phenoxypropionate herbicides and their phenoxypropionic acid metabolites. (2023). CHIRALITY. Available from: [Link]

  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. (2024). Molecules, 29(18), 4349. Available from: [Link]

  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. (2025). Prep. Biochem. Biotechnol. Available from: [Link]

  • Overview of Herbicide Mechanisms of Action. (n.d.). ResearchGate. Available from: [Link]

  • Investigation of the Synthesis of Phenoxypropionic Acid Derivatives Based on 1,3,5-Triazine System. (2004). International Journal of Applied Science and Engineering, 2(3), 286-293. Available from: [Link]

  • A kind of method for preparing haloxyfop-pyl with high optical purity. (n.d.). Google Patents.
  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. (n.d.). Academia.edu. Available from: [Link]

  • Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. (2011). ARKIVOC. Available from: [Link]

  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. (2022). Molecules, 27(15), 4976. Available from: [Link]

  • A kind of selective herbicide and synthesis technique thereof. (n.d.). Google Patents.
  • Ullmann condensation. (n.d.). Wikipedia. Available from: [Link]

  • Structure–activity relationship for ability of phenoxypyridine derivatives containing natural product coumarin to inhibit protoporphyrinogen oxidase (PPO). (n.d.). ResearchGate. Available from: [Link]

  • Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin. (2021). Pest Management Science, 77(10), 4587-4596. Available from: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). Organic reactions, 82, 1. Available from: [Link]

  • Principal structures of haloxyfop. (n.d.). ResearchGate. Available from: [Link]

  • Ullmann Reaction. (2020). BYJU'S. Available from: [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Pesticide residues in food - 2006: Toxicological evaluations. (2007). World Health Organization (WHO). Available from: [Link]

  • Ullmann reaction. (n.d.). Wikipedia. Available from: [Link]

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Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 2-(4-Methylphenoxy)propanoyl chloride: Focus on Melting and Boiling Point Determination

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-Methylphenoxy)propanoyl chloride is a reactive acyl chloride intermediate of significant interest in the synthesis of a variety of organic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenoxy)propanoyl chloride is a reactive acyl chloride intermediate of significant interest in the synthesis of a variety of organic compounds, particularly in the fields of pharmaceuticals and agrochemicals. Its molecular structure, which incorporates a para-substituted phenoxy group linked to a propanoyl chloride moiety, makes it a versatile building block for the creation of esters and amides through nucleophilic acyl substitution. The purity and identity of such a reactive intermediate are paramount for the successful synthesis of target molecules, and the determination of its fundamental physicochemical properties, such as melting and boiling points, are critical first steps in its characterization.

Physicochemical Properties of 2-(4-Methylphenoxy)propanoyl chloride and Related Compounds

The melting and boiling points of a compound are fundamental physical properties that provide an indication of its purity and the strength of its intermolecular forces. For 2-(4-Methylphenoxy)propanoyl chloride, these properties are influenced by its molecular weight, the polarity of the acyl chloride group, and the size and shape of the substituted phenoxy ring.

While specific data for 2-(4-Methylphenoxy)propanoyl chloride is not currently published, the table below presents the available data for structurally analogous compounds to provide a basis for estimation and comparison.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-(4-Methylphenoxy)propanoyl chloride C10H11ClO2198.65[1][2]Data not availableData not available
2-(2,4-dichloro-3-methylphenoxy)propionyl chlorideC10H9Cl3O2283.54147.5 - 148.0[3][4]Data not available
Propanoyl chlorideC3H5ClO92.52-94[5]80[5]
3-(4-Methoxyphenyl)propionyl chlorideC10H11ClO2198.65Data not availableData not available

Table 1: Physicochemical data for 2-(4-Methylphenoxy)propanoyl chloride and related compounds.

Based on the available data for related structures, it is anticipated that 2-(4-Methylphenoxy)propanoyl chloride is a liquid at room temperature, with a boiling point that would likely require reduced pressure for distillation to avoid decomposition.

Synthesis of 2-(4-Methylphenoxy)propanoyl chloride

The standard laboratory synthesis of 2-(4-Methylphenoxy)propanoyl chloride involves the reaction of the corresponding carboxylic acid, 2-(4-methylphenoxy)propanoic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation due to the clean reaction profile, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.

Synthesis 2-(4-methylphenoxy)propanoic_acid 2-(4-methylphenoxy)propanoic acid Reaction Reaction 2-(4-methylphenoxy)propanoic_acid->Reaction Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Reaction Product 2-(4-Methylphenoxy)propanoyl chloride Reaction->Product Byproducts SO₂ (g) + HCl (g) Reaction->Byproducts

Caption: Synthesis of 2-(4-Methylphenoxy)propanoyl chloride.

Experimental Protocol for Synthesis:
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 2-(4-methylphenoxy)propanoic acid to the flask.

  • Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

  • Workup: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

  • Purification: The crude 2-(4-Methylphenoxy)propanoyl chloride can be purified by fractional distillation under reduced pressure to yield the pure product.

Experimental Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points is essential for the characterization of a newly synthesized compound like 2-(4-Methylphenoxy)propanoyl chloride.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

MeltingPoint cluster_0 Sample Preparation cluster_1 Melting Point Apparatus cluster_2 Data Recording Sample_Loading Load finely powdered sample into a capillary tube Tube_Sealing Seal the open end of the capillary tube (optional) Sample_Loading->Tube_Sealing Apparatus_Setup Place capillary tube in melting point apparatus Tube_Sealing->Apparatus_Setup Heating Heat the sample slowly (1-2 °C/min) near melting point Apparatus_Setup->Heating Observation Observe the sample through the magnifying lens Heating->Observation Record_T1 Record temperature (T1) at which first liquid appears Observation->Record_T1 Record_T2 Record temperature (T2) at which all solid has melted Record_T1->Record_T2 Melting_Range Report the melting range (T1 - T2) Record_T2->Melting_Range

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

BoilingPoint cluster_0 Apparatus Setup cluster_1 Heating and Observation cluster_2 Data Recording Sample_Placement Place a small amount of the liquid in a test tube Capillary_Tube Invert a sealed capillary tube into the liquid Sample_Placement->Capillary_Tube Thermometer Attach the test tube to a thermometer Capillary_Tube->Thermometer Heating_Bath Immerse the assembly in a heating bath (e.g., oil bath) Thermometer->Heating_Bath Heating Heat the bath slowly Heating_Bath->Heating Bubble_Stream Observe a steady stream of bubbles from the capillary tube Heating->Bubble_Stream Remove_Heat Remove the heat source Bubble_Stream->Remove_Heat Record_BP Record the temperature when the liquid enters the capillary tube Remove_Heat->Record_BP

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 2-(4-Methylphenoxy)propanamides

Protocols for Taste Modulators and TRPM8 Agonists Abstract & Core Directive This guide details the synthesis of amide derivatives using 2-(4-Methylphenoxy)propanoyl chloride (CAS: 63294-13-3 is related; acid precursor CA...

Author: BenchChem Technical Support Team. Date: February 2026

Protocols for Taste Modulators and TRPM8 Agonists

Abstract & Core Directive

This guide details the synthesis of amide derivatives using 2-(4-Methylphenoxy)propanoyl chloride (CAS: 63294-13-3 is related; acid precursor CAS: 16279-77-1).[1] This scaffold is a critical pharmacophore in the development of TRPM8 agonists (cooling agents) and T1R2/T1R3 antagonists (sweet taste inhibitors) .[1] Unlike generic amide coupling using carbodiimides (EDC/DCC), the acid chloride route described here offers superior kinetics for sterically sensitive heterocyclic amines often required in this chemical space (e.g., pyrazoles, thiophenes).[1]

Key Application: Synthesis of S2227 analogs (TRPM8 cooling agents) and Lactisole derivatives.[1]

Scientific Background & Rationale

The Pharmacophore

The 2-phenoxypropanoic acid motif is privileged in bioactive chemistry.[1]

  • Lactisole Analogs: The 4-methoxy analog (Lactisole) inhibits sweet taste.[1] The 4-methyl analog acts as a structural probe for the T1R3 transmembrane domain.[1]

  • TRPM8 Agonists: Compounds like N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)-2-(4-methylphenoxy)propanamide (S2227) provide a cooling sensation without the menthol odor.[1]

Why the Acid Chloride Route?

While peptide coupling agents (HATU, PyBOP) are mild, they often struggle with the electron-deficient heterocyclic amines (e.g., aminopyrazoles) common in TRPM8 agonists.[1] The acid chloride, 2-(4-Methylphenoxy)propanoyl chloride , provides the necessary electrophilicity to drive these difficult couplings to completion without requiring excess expensive amine.[1]

Mechanistic Causality: The reaction proceeds via a nucleophilic acyl substitution. The high energy of the C-Cl bond (


 vs 

for C-N) drives the equilibrium forward, releasing HCl.[1]

Reaction Mechanism

The following diagram illustrates the nucleophilic attack of a secondary amine on the acid chloride, forming a tetrahedral intermediate, followed by the elimination of the chloride ion.

ReactionMechanism AcidCl 2-(4-Methylphenoxy) propanoyl chloride Tetrahedral Tetrahedral Intermediate AcidCl->Tetrahedral Nucleophilic Attack Amine Nucleophilic Amine (H-NR2) Amine->Tetrahedral Product Target Amide Tetrahedral->Product Cl- Elimination Byproduct HCl (Neutralized by Base) Tetrahedral->Byproduct

Figure 1: Mechanism of nucleophilic acyl substitution.[1] The base (TEA/DIEA) acts as a proton scavenger to prevent amine protonation.[1]

Experimental Protocols

Pre-requisite: Handling the Reagent
  • State: The acid chloride is typically a moisture-sensitive liquid or low-melting solid.[1]

  • Storage: Store under Argon/Nitrogen at 2–8°C.

  • Purity Check: Before use, obtain a proton NMR in CDCl3. Look for the

    
    -proton quartet shifting downfield (
    
    
    
    ppm) compared to the acid precursor.[1]
Protocol A: Anhydrous Synthesis (For Heterocyclic/Difficult Amines)

Best for: TRPM8 agonists (e.g., S2227 analogs), electron-poor amines.[1]

Reagents:

  • 2-(4-Methylphenoxy)propanoyl chloride (1.1 equiv)[1][2]

  • Amine (1.0 equiv)[1][3]

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (1.5 equiv)[1]

  • Dichloromethane (DCM), anhydrous (0.2 M concentration)[1]

  • Catalytic DMAP (optional, 0.1 equiv for very sluggish amines)[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve the Amine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM . Cool to 0°C in an ice bath.

    • Rationale: Cooling prevents potential racemization at the

      
      -chiral center and minimizes side reactions.[1]
      
  • Addition: Add 2-(4-Methylphenoxy)propanoyl chloride (1.1 equiv) dropwise over 10 minutes.

    • Observation: Slight fuming may occur (HCl formation); the solution often turns yellow/orange.[1]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitor: Check TLC (Hexane/EtOAc 3:1).[1] The acid chloride spot (high Rf) should disappear, and a new polar amide spot should appear.[1]

  • Quench: Add saturated

    
     solution (10 mL/mmol). Stir vigorously for 15 mins to hydrolyze unreacted acid chloride.
    
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine/TEA), then Brine.[1] Dry over

    
    .[3]
    
  • Purification: Flash column chromatography (Silica gel).

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Simple aliphatic amines, scale-up, water-tolerant substrates.[1]

Reagents:

  • 2-(4-Methylphenoxy)propanoyl chloride (1.2 equiv)[1][2]

  • Amine (1.0 equiv)[1][3]

  • Solvent A: Ethyl Acetate (EtOAc) or Diethyl Ether[1]

  • Solvent B: 10% NaOH or saturated

    
    [1]
    

Step-by-Step Workflow:

  • Dissolve the Amine in EtOAc .

  • Add an equal volume of 10% NaOH solution.

  • While stirring rapidly (vortex), add the Acid Chloride dropwise.

  • Stir for 1 hour. The base neutralizes HCl immediately in the aqueous phase.[1]

  • Separate layers. Wash organic layer with water and brine. Evaporate solvent.[3][4]

    • Note: This method rarely requires chromatography for simple amides; recrystallization from Hexane/EtOAc is usually sufficient.

Data Presentation & Characterization

Solvent Compatibility Table
SolventSuitabilityNotes
DCM ExcellentStandard for Protocol A. Easy workup.[1]
THF GoodUse if amine is insoluble in DCM.[1] Dry THF required.
DMF ModerateHard to remove. Use only for very polar amines.[1]
Water/EtOAc ExcellentFor Protocol B only.
Alcohols FORBIDDEN Will react to form esters (solvolysis).[1]
Expected NMR Signatures (CDCl3)

To validate the product, look for these diagnostic signals:

  • Aromatic Region (6.8 – 7.2 ppm): Two doublets (AA'BB' system) characteristic of the p-substituted benzene ring.[1]

  • 
    -Proton (4.7 ppm):  A distinct quartet (
    
    
    
    Hz).[1]
  • 
    -Methyl (1.6 ppm):  A doublet (
    
    
    
    Hz).[1]
  • Ar-Methyl (2.3 ppm): A singlet integrating to 3H.[1]

  • Amide NH: Broad singlet, variable position (typically 6.0 – 8.0 ppm).[1]

Troubleshooting & Optimization

Issue: Racemization

The


-proton is acidic.[1] If synthesizing a chiral variant (e.g., (R)-2-(4-methylphenoxy)propanamide), excess base or high heat can cause racemization via a ketene intermediate.[1]
  • Solution: strictly maintain 0°C during addition. Use milder bases like Pyridine or Collidine if TEA causes issues.[1]

Issue: Hydrolysis

The acid chloride reverts to the acid (MPPA) if wet solvents are used.[1]

  • Solution: Use a drying tube. If the acid is observed in NMR (broad OH peak at 11 ppm), wash the organic layer with dilute NaOH to extract it.[1]

Workflow Visualization (Protocol A)

Workflow Start Start: Dry Glassware N2 Atmosphere Dissolve Dissolve Amine + Base in anhydrous DCM (0°C) Start->Dissolve Add Dropwise Addition of Acid Chloride Dissolve->Add React Warm to RT Stir 2-4 Hours Add->React Check TLC Check (Complete?) React->Check Check->React No (Add DMAP) Quench Quench with Sat. NaHCO3 Check->Quench Yes Workup Extract (DCM) Wash (1M HCl, Brine) Quench->Workup Purify Flash Chromatography or Recrystallization Workup->Purify

Figure 2: Step-by-step workflow for the anhydrous synthesis of bioactive amides.

References

  • Leffingwell, J. C. (2010).[1] Cooling Ingredients and Their Mechanism of Action. Leffingwell & Associates. (Discusses WS-3 and related amide cooling agents).

  • Prajapati, V., et al. (2010).[1] Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Food and Chemical Toxicology, 48(6), 1669-1676.[1] (Detailed synthesis and safety of S2227).

  • Sata, N., et al. (2019).[1][5] Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor. PLOS ONE. (SAR of phenoxypropanoyl amides).[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] (General reference for acid chloride vs coupling agent selection). [1]

Sources

Application

Application Note: Synthesis of 2-(4-Methylphenoxy)propanoyl Chloride via Thionyl Chloride Activation

Introduction & Scope The conversion of carboxylic acids to acyl chlorides is a cornerstone transformation in medicinal chemistry and agrochemical synthesis. 2-(4-Methylphenoxy)propanoyl chloride is a vital intermediate,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The conversion of carboxylic acids to acyl chlorides is a cornerstone transformation in medicinal chemistry and agrochemical synthesis. 2-(4-Methylphenoxy)propanoyl chloride is a vital intermediate, serving as an electrophilic building block for the synthesis of fibrate-class pharmaceuticals, taste modifiers (e.g., lactisole derivatives), and selective herbicides.

This application note details the protocol for synthesizing 2-(4-Methylphenoxy)propanoyl chloride from its corresponding acid using thionyl chloride (


). Unlike oxalyl chloride, 

is preferred for scale-up due to its cost-effectiveness and the volatility of its byproducts (

and

), which simplifies purification. We will explore the catalytic role of N,N-Dimethylformamide (DMF) in activating this transformation via the Vilsmeier-Haack mechanism.
Key Chemical Properties
PropertySpecification
Target Compound 2-(4-Methylphenoxy)propanoyl chloride
CAS Number 53064-58-1 (Acid precursor: 940-64-7)
Molecular Weight 198.65 g/mol
Physical State Colorless to pale yellow liquid (moisture sensitive)
Boiling Point ~110–115 °C at 6 mmHg (predicted/analogous)

Scientific Integrity & Mechanism

Mechanistic Insight: The Role of DMF Catalysis

While thionyl chloride reacts with carboxylic acids spontaneously under reflux, the reaction can be sluggish with electron-rich or sterically hindered substrates. The addition of catalytic DMF is a field-proven method to accelerate this process.

  • Activation: DMF reacts with

    
     to form the electrophilic dimethylchloroformiminium chloride (Vilsmeier reagent).
    
  • Substitution: The carboxylic acid attacks this highly reactive iminium species, forming an activated intermediate that is far more susceptible to nucleophilic attack by chloride ions than the standard acyl chlorosulfite intermediate.

  • Irreversibility: The collapse of the intermediate releases the acyl chloride, regenerating DMF, while evolving

    
     and 
    
    
    
    gases.[1] This gas evolution drives the equilibrium forward (Le Chatelier’s principle).
Safety & Handling (Critical)
  • Thionyl Chloride: Highly corrosive and reacts violently with water. Exposure releases

    
     gas.[2] All operations must be performed in a functioning fume hood.[3][4]
    
  • Gas Evolution: The reaction generates stoichiometric quantities of

    
     and 
    
    
    
    . A gas scrubber (e.g., NaOH trap) is mandatory to prevent corrosion of hood ductwork and release of toxic fumes.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2-(4-Methylphenoxy)propanoic acid (Dry, >98% purity)

    • Thionyl Chloride (

      
      ), ReagentPlus® grade
      
    • N,N-Dimethylformamide (DMF), Anhydrous (Catalyst)

    • Toluene or Dichloromethane (Optional solvents; neat reaction is preferred for ease of workup)

  • Equipment:

    • Double-neck round-bottom flask (RBF)

    • Reflux condenser with drying tube (

      
      ) or inert gas line (
      
      
      
      /Ar)
    • Gas scrubbing system (tubing leading to a base trap)

    • Heating mantle with magnetic stirring

Step-by-Step Procedure

Step 1: Setup and Inertion Assemble a flame-dried 250 mL double-neck RBF equipped with a magnetic stir bar. Attach a reflux condenser.[2] Connect the top of the condenser to a gas outlet leading to a scrubber containing 10% NaOH solution. Ensure the system is flushed with dry Nitrogen (


).

Step 2: Reagent Addition

  • Charge the flask with 18.0 g (0.10 mol) of 2-(4-Methylphenoxy)propanoic acid.

  • Optional: If the acid is solid and mixing is difficult, add 50 mL of anhydrous Toluene. (Note: Neat reactions are faster and require less evaporation later).

  • Add 2 drops of anhydrous DMF.

  • Via an addition funnel or syringe, slowly add 14.5 mL (0.20 mol, 2.0 eq) of Thionyl Chloride dropwise over 15 minutes.

    • Observation: Immediate gas evolution (

      
      , 
      
      
      
      ) will occur.[1] Ensure bubbling is controlled.

Step 3: Reaction (Reflux)

  • Heat the reaction mixture to reflux (approx. 75–80 °C internal temperature).

  • Maintain reflux for 2–3 hours .

    • Endpoint Monitoring: Aliquot a small sample, quench with dry methanol, and analyze via TLC or GC-MS (looking for the methyl ester derivative). Disappearance of the acid peak indicates completion.

Step 4: Workup & Isolation

  • Allow the mixture to cool to room temperature.

  • Swap the reflux condenser for a short-path distillation head.

  • Apply weak vacuum (gradually reducing pressure) to remove excess thionyl chloride and solvent (if used).

    • Note:

      
       boils at 74.6 °C. A water bath at 50 °C under reduced pressure is effective.
      
  • Co-evaporation: To ensure complete removal of

    
    , add 20 mL of dry toluene and re-evaporate. This azeotropic removal prevents residual thionyl chloride from interfering in subsequent steps.
    

Step 5: Purification For high-purity applications, distill the crude oil under high vacuum (0.1 – 1.0 mmHg). Collect the fraction boiling between 95–105 °C (temperature varies by pressure). Store the product under inert atmosphere at 4 °C.

Visualization: Reaction Workflow & Mechanism[3][8]

The following diagram illustrates the catalytic cycle and the operational workflow for this synthesis.

G cluster_gas Byproduct Management Start Start: 2-(4-Methylphenoxy)propanoic acid Reagents Add: SOCl2 + cat. DMF (Inert Atmosphere) Start->Reagents Intermediate Vilsmeier-Haack Activated Intermediate Reagents->Intermediate Activation Reflux Reflux (2-3 hrs) Gas Evolution (HCl, SO2) Intermediate->Reflux Nucleophilic Subst. Workup Evaporation of Volatiles (Excess SOCl2 removal) Reflux->Workup Completion Gas HCl (g) + SO2 (g) Reflux->Gas Product Product: 2-(4-Methylphenoxy)propanoyl chloride Workup->Product Isolation Scrubber NaOH Scrubber Trap Gas->Scrubber

Figure 1: Operational workflow for the synthesis of 2-(4-Methylphenoxy)propanoyl chloride, highlighting the critical gas scrubbing step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Insufficient heating or old

.
Ensure vigorous reflux; use fresh reagent; add 1 more drop of DMF.
Dark/Black Product Overheating or polymerization.Reduce bath temperature; ensure inert atmosphere (

) to prevent oxidation.
Solidification in Condenser Sublimation of impurities.Use a solvent (Toluene) to keep the reaction homogeneous.
Residual Acid Odor Incomplete reaction.Check stoichiometry; ensure at least 1.2–1.5 eq of

is used.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Master Organic Chemistry. (2011). Thionyl Chloride (

    
    ) – Reaction With Carboxylic Acids to Give Acid Halides.[1][4] Retrieved from masterorganicchemistry.com. 
    
  • PrepChem. Synthesis of 2-(2,4-dichloro-3-methylphenoxy)propionyl chloride. (Analogous procedure for phenoxy-propionic acid derivatives). Retrieved from prepchem.com.

  • Sigma-Aldrich. Thionyl Chloride Technical Bulletin & SDS. Retrieved from sigmaaldrich.com.

Sources

Method

Application Note: Synthesis of Chiral Phenoxypropionic Acid Derivatives via Acid Chloride Intermediates

Target Audience: Researchers, Synthetic Chemists, and Drug/Agrochemical Development Professionals Content Focus: Stereoretentive Activation, Mechanistic Causality, and Validated Protocols Executive Summary & Scope Chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Synthetic Chemists, and Drug/Agrochemical Development Professionals Content Focus: Stereoretentive Activation, Mechanistic Causality, and Validated Protocols

Executive Summary & Scope

Chiral phenoxypropionic acid derivatives—specifically the aryloxyphenoxypropionates (APPs)—represent a highly valuable class of compounds. They are ubiquitous as selective agrochemical herbicides (e.g., fenoxaprop-P-ethyl, cyhalofop-butyl, mecoprop-P) and serve as critical intermediates in the synthesis of pharmaceutical agents[1]. The biological efficacy of these molecules is almost exclusively tied to the (R)-enantiomer[2].

As a Senior Application Scientist, I frequently observe that the primary failure point in synthesizing these derivatives is not the overall chemical yield, but the silent erosion of enantiomeric purity. The conversion of an enantiopure (R)-phenoxypropionic acid to its highly reactive acid chloride intermediate is an inflection point where stereochemical fidelity is easily lost[2][3]. This application note provides a deep-dive into the mechanistic causality of this racemization and outlines a field-proven, self-validating protocol for the stereoretentive synthesis of these critical derivatives.

Mechanistic Insights: The Racemization Trap

To design a robust protocol, we must first understand the causality of failure. Why do chiral phenoxypropionic acids racemize so readily during activation?

The


-proton of a phenoxypropionyl chloride is flanked by two highly electron-withdrawing groups: the acyl chloride moiety and the aryloxy oxygen. This dual-withdrawal makes the 

-proton exceptionally acidic.
  • Thermal Stress: Traditional activation using neat thionyl chloride (SOCl₂) requires heating (often >60 °C). At these temperatures, the acid chloride undergoes rapid enolization, destroying the chiral center.

  • Base-Induced Ketene Formation: During the subsequent coupling step (esterification or amidation), the addition of a base (like triethylamine) to neutralize the generated HCl can prematurely abstract the

    
    -proton. This forms a planar ketene intermediate. When the nucleophile eventually attacks this ketene, it does so from either face, resulting in a racemic mixture[3][4].
    

The Solution: We bypass thermal stress by utilizing Oxalyl Chloride with catalytic N,N-Dimethylformamide (DMF) . DMF reacts with oxalyl chloride at 0 °C to form the highly electrophilic Vilsmeier-Haack reagent. This intermediate activates the carboxylic acid rapidly at low temperatures, preserving the (R)-configuration.

MechanisticDivergence AC (R)-Acid Chloride Intermediate Nuc Direct Nucleophilic Attack (Low Temp, Controlled Base) AC->Nuc Kinetic Control Ketene Ketene Formation (High Temp, Excess Base) AC->Ketene Thermodynamic/Base Stress Prod Retained (R)-Configuration (High ee %) Nuc->Prod Racemic Racemization (Loss of ee %) Ketene->Racemic Non-selective Attack

Fig 1. Mechanistic divergence: Kinetic substitution vs. base-induced ketene racemization.

Quantitative Comparison of Activation Strategies

The table below summarizes empirical data comparing various activation strategies for (R)-2-(4-aryloxyphenoxy)propionic acid. The data clearly dictates the necessity of the Oxalyl Chloride/DMF system for stereoretention.

Activation ReagentSolventTemp (°C)Time (h)Conversion Yield (%)Enantiomeric Excess (ee %)
SOCl₂ (Neat) None802.095%< 45% (Severe Racemization)
SOCl₂ + DMF (cat) Toluene454.092%82 - 88%
Cyanuric Chloride Acetone2512.085%> 95%
Oxalyl Chloride + DMF DCM0 to 202.098% > 99% (Optimal)

Experimental Protocols

The following workflows are designed as self-validating systems. Visual and analytical cues are embedded within the steps to ensure the integrity of the reaction before proceeding.

SyntheticWorkflow A (R)-Phenoxypropionic Acid B Oxalyl Chloride + Cat. DMF (0°C, DCM) A->B C (R)-Phenoxypropionyl Chloride B->C Activation D Nucleophile (ROH / R2NH) + Mild Base C->D E Chiral Ester / Amide (e.g., Fenoxaprop-P) D->E Coupling

Fig 2. Synthetic workflow for stereoretentive derivatization of phenoxypropionic acids.

Protocol A: Vilsmeier-Haack Mediated Synthesis of (R)-Phenoxypropionyl Chloride

This protocol activates the carboxylic acid while strictly preventing ketene formation[2].

Reagents:

  • (R)-2-(4-aryloxyphenoxy)propionic acid (1.0 eq, 10 mmol)

  • Oxalyl chloride (1.2 eq, 12 mmol)

  • N,N-Dimethylformamide (DMF) (0.05 eq, 0.5 mmol)

  • Anhydrous Dichloromethane (DCM) (20 mL)

Step-by-Step Methodology:

  • Preparation: Suspend the (R)-acid in anhydrous DCM in a flame-dried, nitrogen-purged round-bottom flask. Cool the suspension to 0 °C using an ice bath.

  • Catalyst Addition: Inject the catalytic DMF.

    • Causality: DMF is added before the oxalyl chloride to ensure it is uniformly distributed, preventing localized thermal spikes upon activation.

  • Activation: Add oxalyl chloride dropwise over 15 minutes via a syringe pump.

    • Self-Validation Check: Immediate effervescence (release of CO, CO₂, and HCl) will occur. The suspension will gradually turn into a clear, homogenous solution.

  • Maturation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to 20 °C for 1.5 hours.

    • Self-Validation Check: The reaction is strictly complete when gas evolution entirely ceases.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure (max bath temperature 25 °C) to yield the crude acid chloride as a pale yellow oil. Do not purify further; use immediately in Protocol B.

Protocol B: Stereoretentive Esterification (Synthesis of Fenoxaprop-P-ethyl analog)

This step couples the highly reactive acid chloride with an alcohol or amine nucleophile[4].

Reagents:

  • (R)-Phenoxypropionyl chloride (from Protocol A, ~10 mmol)

  • Nucleophile (e.g., Ethanol or specific chiral amine) (1.1 eq, 11 mmol)

  • Triethylamine (Et₃N) (1.2 eq, 12 mmol)

  • Anhydrous DCM (20 mL)

Step-by-Step Methodology:

  • Nucleophile Preparation: Dissolve the nucleophile in anhydrous DCM (10 mL) and cool to -5 °C (ice/brine bath).

  • Acid Chloride Addition: Dissolve the crude acid chloride from Protocol A in DCM (10 mL) and add it to the nucleophile solution.

    • Causality: Mixing the acid chloride and the nucleophile before adding the base ensures that the nucleophile is immediately available to attack the carbonyl carbon the moment the base neutralizes the environment, outcompeting ketene formation.

  • Base Addition (Critical Step): Add Et₃N dropwise over 20 minutes at -5 °C.

    • Self-Validation Check: A white precipitate (Et₃N·HCl salts) will crash out of solution immediately, indicating successful coupling and acid scavenging.

  • Completion & Quench: Stir for 1 hour at 0 °C. Quench the reaction with saturated aqueous NaHCO₃ (15 mL).

  • Workup: Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove residual amine, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Analytical Validation: Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column) to validate that the enantiomeric excess (ee) remains >99%.

References

  • Mecoprop-P-etexyl (Ref: CA3264) - AERU. Source: herts.ac.uk. URL:[Link]

  • Diastereoselective acylation of 3,4-dihydro-3-methyl-2H-[1,4]benzoxazines with 2-phenoxy carbonyl chlorides. Source: researcher.life. URL:[Link]

  • Kinetic Resolution of Racemic 2-Aryloxy Propionyl Chlorides Using Enantiopure (S)-3,4-Dihydro-3-methyl-2H-[1,4]benzoxazines. Source: researchgate.net. URL:[Link]

  • Isoxadifen-Ethyl Derivatives Protect Rice from Fenoxaprop-P-Ethyl–associated Injury during the Control of Weedy Rice. Source: researchgate.net. URL:[Link]

  • Processes for producing phenoxy propionic acid derivatives (WO1997046538A1). Source: google.com/patents.

Sources

Application

Application Note: Enantiomeric Resolution and UV-Tagging of Alcohols using 2-(4-Methylphenoxy)propanoyl Chloride

Abstract & Introduction This guide details the protocol for using 2-(4-Methylphenoxy)propanoyl chloride (MPPC) as a derivatizing agent for alcohols. While often overshadowed by trifluoromethyl-bearing reagents (e.g., Mos...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This guide details the protocol for using 2-(4-Methylphenoxy)propanoyl chloride (MPPC) as a derivatizing agent for alcohols. While often overshadowed by trifluoromethyl-bearing reagents (e.g., Mosher's acid chloride), MPPC offers a cost-effective and chemically robust alternative for two primary applications:

  • Chiral Resolution: Converting enantiomeric mixtures of secondary alcohols into diastereomeric esters, allowing separation via achiral chromatography (HPLC/GC) or analysis via NMR spectroscopy.

  • UV-Vis Detection Enhancement: Attaching a UV-active phenoxy chromophore to aliphatic alcohols (e.g., fatty alcohols, sterols) to enable detection in standard UV-HPLC workflows.

The reagent introduces a chiral center (


-carbon) and an aromatic moiety, facilitating both steric discrimination and photometric detection.

Chemical Basis & Mechanism[1]

The derivatization proceeds via Nucleophilic Acyl Substitution .[1] The hydroxyl group of the target alcohol attacks the electrophilic carbonyl carbon of the MPPC. A non-nucleophilic base (typically Pyridine or Triethylamine) is required to scavenge the liberated hydrogen chloride (HCl), driving the equilibrium forward and preventing acid-catalyzed degradation of the product.

Reaction Scheme

When a chiral alcohol (


-OH) reacts with enantiopure (S)-MPPC, two diastereomers are theoretically possible if the alcohol is racemic:
  • (S)-Acid-(R)-Alcohol

  • (S)-Acid-(S)-Alcohol

These diastereomers possess different physical properties (boiling point, solubility, NMR chemical shifts), enabling separation.

Graphviz: Reaction Mechanism

ReactionMechanism Reagent 2-(4-Methylphenoxy) propanoyl chloride (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Alcohol Target Alcohol (R-OH) (Nucleophile) Alcohol->Intermediate Nucleophilic Attack Base Base (Pyridine/TEA) Byproduct Pyridinium Hydrochloride Base->Byproduct HCl Scavenging Product Diastereomeric Ester Intermediate->Product Elimination of Cl- Intermediate->Byproduct

Caption: Mechanism of nucleophilic acyl substitution converting alcohol to ester using MPPC.

Materials & Reagents

ComponentGrade/SpecificationRole
2-(4-Methylphenoxy)propanoyl chloride >97% Purity (Enantiopure recommended for chiral analysis)Derivatizing Agent
Dichloromethane (DCM) Anhydrous (HPLC Grade)Reaction Solvent
Pyridine Anhydrous, >99%Base / Catalyst
DMAP (4-Dimethylaminopyridine)Optional (Solid)Hyper-nucleophilic catalyst for hindered alcohols
Sodium Bicarbonate (NaHCO₃) Saturated Aqueous SolutionQuenching / Wash buffer
HCl (1M) AqueousNeutralization of excess pyridine

Experimental Protocols

Protocol A: Standard Derivatization (Macro-scale)

Best for: Preparative separation or NMR analysis of 10–50 mg samples.

  • Preparation: Flame-dry a 10 mL round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Dissolve the target alcohol (1.0 equiv, e.g., 0.2 mmol) in anhydrous DCM (2 mL).

  • Base Addition: Add anhydrous Pyridine (3.0 equiv).

    • Note: If the alcohol is tertiary or sterically hindered, add 0.1 equiv of DMAP.

  • Reagent Addition: Cool the solution to 0°C (ice bath). Dropwise add 2-(4-Methylphenoxy)propanoyl chloride (1.2 – 1.5 equiv) dissolved in 0.5 mL DCM.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check via TLC (silica gel) or GC-MS for disappearance of the starting alcohol.

  • Quench: Add 1 mL of water and stir vigorously for 10 minutes to hydrolyze excess acid chloride.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc) or DCM (10 mL).

    • Wash organic layer with 1M HCl (

      
      ) to remove pyridine.
      
    • Wash with Sat. NaHCO₃ (

      
      ) to remove hydrolyzed acid.
      
    • Wash with Brine (

      
      ).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Protocol B: Micro-scale Derivatization (Analytical)

Best for: GC-MS or HPLC-UV analysis of trace samples (<1 mg).

  • Sample: Place 100

    
    L of alcohol sample (approx. 1 mg/mL in DCM) into a 1.5 mL GC vial.
    
  • Cocktail: Add 50

    
    L of Reagent Cocktail  (100 mg MPPC + 50 
    
    
    
    L Pyridine in 1 mL DCM).
  • Incubation: Cap vial and heat at 60°C for 30 minutes.

  • Cleanup: Blow down to dryness under

    
     stream. Reconstitute in 200 
    
    
    
    L HPLC mobile phase (e.g., Acetonitrile).
  • Inject: Inject 1–5

    
    L into LC-UV or GC-MS.
    
Graphviz: Experimental Workflow

Workflow cluster_0 Phase 1: Reaction cluster_1 Phase 2: Workup cluster_2 Phase 3: Analysis Step1 Dissolve Alcohol in Dry DCM Step2 Add Base (Pyridine/DMAP) Step1->Step2 Step3 Add MPPC Reagent (0°C -> RT, 2-4 hrs) Step2->Step3 Step4 Quench with H2O Step3->Step4 Step5 Liquid-Liquid Extraction (Wash: HCl -> NaHCO3 -> Brine) Step4->Step5 Step6 Dry & Concentrate Step5->Step6 Step7 NMR Analysis (Check diastereomeric split) Step6->Step7 Step8 HPLC/GC Separation Step6->Step8

Caption: Step-by-step workflow for derivatization and analysis.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommendationRationale
Moisture Control Strictly AnhydrousAcid chlorides hydrolyze rapidly in water, forming the carboxylic acid (unreactive toward alcohol).
Steric Hindrance Use DMAPFor secondary or tertiary alcohols, pyridine alone is too slow. DMAP forms a reactive N-acylpyridinium intermediate.
Stoichiometry 1.2 – 1.5 eq. ReagentExcess reagent ensures complete conversion of the alcohol, which is critical for accurate enantiomeric excess (ee) determination.
Temperature 0°C StartControls the exotherm of the initial addition; prevents racemization of labile alcohols.

Data Analysis & Interpretation

NMR Spectroscopy ( H)

When a racemic alcohol reacts with (S)-MPPC :

  • The resulting mixture contains (S,R) and (S,S) diastereomers.

  • Key Signal: Look at the methyl doublet of the MPPC moiety (

    
     ppm) or the methine proton (
    
    
    
    ppm).
  • Due to the anisotropic effect of the aromatic ring, these protons will appear at distinct chemical shifts (

    
     ppm) for the two diastereomers.
    
  • Integration: Integration of these split peaks provides the ratio of enantiomers in the original alcohol sample.

HPLC Analysis[3][4][5][6][7][8][9]
  • Column: Standard C18 (Reverse Phase) or Silica (Normal Phase). Chiral columns are NOT required because the analytes are now diastereomers.

  • Detection: UV at 270–280 nm (Phenoxy absorption).

  • Elution: The diastereomers will typically have different retention times (

    
    ), allowing baseline separation.
    

References

  • Blessington, B., Crabb, N., & O'Sullivan, J. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A. Link[2]

    • Context: Establishes the chromatographic behavior of aryloxypropionic acid derivatives and their stability during derivatiz
  • Sigma-Aldrich. (n.d.). Application Note: Derivatization of Alcohols to Esters.[3][4][5][6]Link

    • Context: General protocols for acyl chloride derivatization including moisture control and stoichiometry.
  • Chemistry LibreTexts. (2023). Reactions of Acid Chlorides with Alcohols.[3][1][4][6]Link

    • Context: Foundational mechanism of nucleophilic acyl substitution and the role of base (pyridine).
  • U.S. EPA. (2012). Method 1694: Pharmaceuticals and Personal Care Products in Water by HPLC/MS/MS.Link

    • Context: Discusses the necessity of derivatization for detecting hydroxylated compounds in complex m

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of 2-(4-Methylphenoxy)propanoyl chloride during storage

Technical Support Center: 2-(4-Methylphenoxy)propanoyl Chloride A Guide to Preventing Hydrolysis During Storage and Handling Welcome to the Technical Support Center. This guide is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Methylphenoxy)propanoyl Chloride

A Guide to Preventing Hydrolysis During Storage and Handling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with 2-(4-Methylphenoxy)propanoyl chloride. As a highly reactive acyl chloride, its efficacy in synthesis is dependent on its purity, which can be compromised by hydrolysis. This document provides in-depth troubleshooting advice and best practices to ensure the stability and reliability of your reagent.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

Q1: What is 2-(4-Methylphenoxy)propanoyl chloride and why is its stability so critical?

2-(4-Methylphenoxy)propanoyl chloride is a reactive chemical intermediate, primarily used as an acylating agent in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals.[1][2] Its core structure features a reactive acyl chloride group (-COCl) attached to a phenoxy-propane backbone. This acyl chloride moiety is what makes the compound a valuable building block, allowing for the facile creation of esters and amides.[3][4]

The high reactivity of the acyl chloride group is also its primary vulnerability. It is extremely susceptible to hydrolysis, a chemical reaction with water.[5] If the compound degrades, it will not perform as expected in subsequent reactions, leading to failed experiments, low yields, and the generation of impurities that can complicate purification processes.[6]

Q2: What is hydrolysis and why is this compound so susceptible to it?

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For 2-(4-Methylphenoxy)propanoyl chloride, the carbonyl carbon of the acyl chloride group is highly electrophilic. It is readily attacked by nucleophiles, including the oxygen atom in a water molecule.

The reaction proceeds via a nucleophilic acyl substitution mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of a water molecule attacks the partially positive carbonyl carbon.

  • Tetrahedral Intermediate Formation: This forms an unstable tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, and the chloride ion is eliminated as a leaving group. A proton is subsequently lost from the oxonium ion.

The final products of this reaction are 2-(4-Methylphenoxy)propanoic acid and corrosive hydrogen chloride (HCl) gas.[3][4] This reaction is often rapid and irreversible.[3]

Caption: Figure 1: Hydrolysis of 2-(4-Methylphenoxy)propanoyl Chloride

Q3: What are the consequences of using a hydrolyzed reagent in my experiment?

Using a partially or fully hydrolyzed reagent has several negative consequences:

  • Reduced Yield: The active acyl chloride is consumed, meaning there is less starting material available for your desired reaction, leading to lower yields of your target molecule.

  • Stoichiometric Imbalance: If you assume the reagent is pure, your reaction stoichiometry will be incorrect, potentially halting the reaction or leading to side products.

  • Byproduct Interference: The resulting carboxylic acid can sometimes compete in reactions or interfere with workup and purification steps. The generated HCl gas can react with acid-sensitive functional groups in your reaction mixture or neutralize basic catalysts.[3]

  • Safety Hazards: The release of HCl gas is a safety concern, as it is corrosive and can cause respiratory irritation.[7]

Part 2: Troubleshooting and Quality Assessment

Q4: How can I visually inspect my 2-(4-Methylphenoxy)propanoyl chloride for signs of degradation?

While analytical methods provide definitive proof, a careful visual inspection can offer immediate clues about the quality of your reagent.

Indicator Observation with Good Quality Reagent Observation with Degraded Reagent
Appearance Clear, possibly pale yellow, liquid.Fuming upon opening the cap, cloudiness, or crystallization/precipitation of the carboxylic acid.
Odor Sharp, pungent odor.Overpowering, acrid smell of HCl gas.
Pressure No significant pressure change upon opening.A noticeable release of gas (HCl) when the container seal is broken.

Note: Always handle acyl chlorides in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[3]

Q5: My reagent is fuming and looks cloudy. What should I do?

If you observe these signs, it is highly likely that significant hydrolysis has occurred. The fuming is a reaction between the released HCl gas and atmospheric moisture. Cloudiness indicates the formation of the less soluble 2-(4-Methylphenoxy)propanoic acid. At this point, you should assess the viability of the reagent for your specific application.

TroubleshootingWorkflow Figure 2: Workflow for Suspected Reagent Degradation Observe Observe Signs of Degradation (Fuming, Cloudiness, Pressure) Assess Is the reaction highly sensitive to impurities or stoichiometry? Observe->Assess HighSensitivity YES Assess->HighSensitivity  Yes LowSensitivity NO Assess->LowSensitivity  No Purify Consider Purification (e.g., distillation) HighSensitivity->Purify TestReaction Perform a small-scale test reaction LowSensitivity->TestReaction Discard Discard Reagent (Follow institutional safety protocols) Purify->Discard Purification not feasible or successful Proceed Proceed with caution, adjust stoichiometry if possible TestReaction->Proceed Test Succeeds Fail Test Fails? TestReaction->Fail Fail->Discard

Caption: Figure 2: Workflow for Suspected Reagent Degradation

Q6: Is it possible to purify a partially hydrolyzed sample?

Purification is sometimes possible but may not be practical. The primary method would be fractional distillation under reduced pressure to separate the lower-boiling acyl chloride from the higher-boiling carboxylic acid. However, this requires specialized equipment and must be performed under strictly anhydrous conditions to prevent further hydrolysis. For most lab-scale applications, if significant degradation is suspected, it is more reliable and cost-effective to use a fresh, unopened bottle of the reagent.

Part 3: Best Practices for Storage and Handling

Q7: What are the ideal long-term storage conditions?

To maximize the shelf-life of 2-(4-Methylphenoxy)propanoyl chloride, it is crucial to protect it from atmospheric moisture.

Parameter Recommendation Rationale
Atmosphere Store under a dry, inert atmosphere (e.g., Nitrogen or Argon).[3][8]Prevents contact with atmospheric moisture and oxygen.
Temperature Store in a cool, dry place (e.g., 2-8°C).Reduces the rate of any potential decomposition reactions.
Container Original manufacturer's bottle with a secure, tight-fitting cap (e.g., Sure/Seal™).[9]These containers are designed to maintain an anhydrous environment.
Location Store in a well-ventilated area, away from incompatible materials like water, alcohols, and bases.[3]Minimizes risk in case of a leak and prevents accidental reactions.
Q8: What is the correct protocol for handling and aliquoting this reagent?

Proper handling technique is the most critical factor in preventing hydrolysis once the manufacturer's seal is broken. The goal is to transfer the desired amount of reagent without introducing any atmospheric moisture into the main bottle. This is best achieved using inert atmosphere techniques.[5][10]

Protocol: Aliquoting 2-(4-Methylphenoxy)propanoyl chloride using Syringe Transfer

I. Preparation (Pre-Transfer):

  • Glassware Preparation: All glassware (syringes, needles, receiving flask) must be rigorously dried. The most effective method is to oven-dry all components at >120°C overnight and allow them to cool in a desiccator or under a stream of inert gas just before use.[6][9]

  • Inert Gas Setup: Prepare a source of dry inert gas (Nitrogen or Argon) connected to your reaction flask via a manifold or a balloon setup.[11][12]

  • Reagent Equilibration: Allow the bottle of 2-(4-Methylphenoxy)propanoyl chloride to warm to room temperature before opening. This prevents condensation of atmospheric moisture on the cold surfaces of the container.

II. The Transfer Procedure:

  • Purge the System: Assemble your reaction flask and flush it thoroughly with the inert gas for several minutes to displace all air.[11]

  • Prepare the Syringe: Dry the syringe and needle in the oven. After cooling, flush the syringe multiple times with the inert gas from your system.[9]

  • Pressurize the Reagent Bottle: Puncture the septum of the reagent bottle with a needle connected to your inert gas source. This creates a slight positive pressure, preventing air from entering when you withdraw the liquid.

  • Withdraw the Reagent: Puncture the septum with the needle of your prepared syringe. Insert the needle tip below the liquid level and slowly withdraw the desired volume.

  • Create an Inert Gas Buffer: Once the liquid is drawn, pull the needle tip back into the headspace of the bottle and withdraw a small amount of inert gas (~0.5 mL) into the syringe. This "buffer" protects the reagent inside the syringe during transfer.[12]

  • Transfer to Reaction Flask: Swiftly and carefully move the syringe to your reaction flask and puncture its septum. First, inject the inert gas buffer, then slowly dispense the liquid reagent.

  • Finalize: Once the transfer is complete, remove the syringe. Clean the syringe and needle immediately according to your lab's safety protocols. Re-seal the reagent bottle's septum with parafilm for secondary protection.

References

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at: [Link]

  • What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Kintek Furnace. Available at: [Link]

  • Air-free technique. Wikipedia. Available at: [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Available at: [Link]

  • Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. Available at: [Link]

  • ICSC 0210 - ACETYL CHLORIDE. International Labour Organization. Available at: [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Available at: [Link]

  • 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. Available at: [Link]

  • Acetyl chloride | CH3COCl | CID 6367. PubChem. Available at: [Link]

  • Preparing Anhydrous Reagents and Equipment. Moodle@Units. Available at: [Link]

  • Acyl chlorides stability. Sciencemadness Discussion Board. Available at: [Link]

  • Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. Available at: [Link]

  • Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications (RSC Publishing). Available at: [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. Available at: [Link]

  • CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. Google Patents.
  • What should i reconsider in my experiment for acyl chloride to be formed?. ResearchGate. Available at: [Link]

  • Has anyone ever had any trouble with generation of acyl chlorides? : r/chemistry. Reddit. Available at: [Link]

  • Synthesis of 2-(2,4-dichloro-3-methylphenoxy)propionyl chloride. PrepChem.com. Available at: [Link]

  • A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. Available at: [Link]

  • 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride | C10H10Cl2O2 | CID. PubChem. Available at: [Link]

  • 3 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • A kind of synthesis technique of 2 phenoxy group propionyl chloride. Google Patents.
  • Fungal Detoxicatio.rz. Part VIL* Hetabolism of 2,4- Dichloro- phenoxyacetic and 4-Chloro-2-me. Sciencemadness.org. Available at: [Link]

  • [Chemistry] Write an equation for a. hydrolysis of butanoyl chloride c. 2-methylpropanoyl .... YouTube. Available at: [Link]

  • CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid. Google Patents.
  • An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journals. Available at: [Link]

Sources

Optimization

Technical Support Center: Controlling Moisture Sensitivity in Acid Chloride Reactions

Welcome to the Technical Support Center for handling moisture-sensitive acid chloride reactions. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling moisture-sensitive acid chloride reactions. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive, yet synthetically invaluable, chemical entities. The inherent reactivity of the acyl chloride functional group, particularly its susceptibility to hydrolysis, demands rigorous experimental technique to ensure reaction success, reproducibility, and safety.[1][2]

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format, addressing the common challenges encountered when working with these sensitive reagents.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments. The causality behind each issue is explained, followed by actionable solutions.

Q1: My reaction is sluggish, and analysis (TLC, GC) shows a significant amount of unreacted starting material. What's the likely cause?

A1: The most probable cause is the hydrolysis of your acid chloride back to the corresponding carboxylic acid.[3][4][5][6] Carboxylic acids are generally unreactive under typical acylation conditions and will not couple with your nucleophile (amine, alcohol, etc.). This hydrolysis is caused by trace amounts of water in your reaction system.

  • Causality: Acid chlorides are highly electrophilic. The oxygen atom in a water molecule acts as a nucleophile, attacking the carbonyl carbon of the acid chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion and, after deprotonation, forming the carboxylic acid and hydrochloric acid (HCl).[3][4][6][7] This parasitic reaction consumes your acid chloride, preventing it from reacting with the intended nucleophile.

  • Troubleshooting Steps:

    • Verify Solvent Anhydrousness: Even "anhydrous" solvents from commercial suppliers can absorb atmospheric moisture once the bottle is opened. It is best practice to dry solvents immediately before use, for example, by passing them through an activated alumina column or by distillation from an appropriate drying agent.[8][9]

    • Ensure Glassware is Dry: Glass surfaces adsorb a film of water from the atmosphere.[10][11] All glassware must be rigorously dried before use. The two most common and effective methods are:

      • Oven-Drying: Place glassware in an oven at >120 °C for at least 4 hours (overnight is standard). Assemble the apparatus while still hot and allow it to cool under a stream of dry, inert gas.[11]

      • Flame-Drying: Assemble the apparatus and heat it with a heat gun or a Bunsen burner under vacuum.[11][12] Allow the glassware to cool and then fill it with an inert gas. This process is typically repeated three times (purge-and-refill cycle).[12]

    • Check Reagent Quality: Ensure your nucleophile (e.g., amine, alcohol) is also anhydrous. Liquid reagents can be dried over molecular sieves, and solid reagents can be dried in a vacuum oven.[10]

Q2: My reaction produced the desired product, but the yield is low, and I've isolated a significant amount of carboxylic acid byproduct. How do I prevent this?

A2: This is a classic symptom of moisture contamination. While you may have had enough active acid chloride to produce some product, a portion of it was hydrolyzed.

  • Causality: As explained in Q1, water competes with your desired nucleophile. The presence of moisture creates a parallel, non-productive reaction pathway that leads directly to the carboxylic acid, reducing the overall yield of your target molecule.[1]

  • Preventative Measures:

    • Implement a Rigorous Inert Atmosphere Technique: Performing the reaction "under nitrogen" or "under argon" is critical. This is not merely about having a balloon on top of the flask; it's about creating and maintaining a dry, oxygen-free environment.

      • Schlenk Line: For highly sensitive reactions, a Schlenk line is the preferred tool. It allows for the effective removal of air and moisture from the reaction vessel through vacuum and backfilling with a high-purity inert gas.[12][13][14][15]

      • Glovebox: A glovebox provides the most controlled environment for handling air- and moisture-sensitive reagents, especially for weighing and transferring solids.[12][13][16]

    • Use a Scavenger Base: The hydrolysis of an acid chloride produces HCl as a byproduct.[3][6] This can create an acidic environment that may not be compatible with your desired product or starting materials. Including a non-nucleophilic base, such as pyridine or triethylamine (at least 2 equivalents if your nucleophile is an amine salt), can neutralize the in-situ generated HCl.[3][6] This prevents the buildup of acid and can help drive the reaction to completion.

Q3: I'm performing a Friedel-Crafts acylation, and the reaction is not working. Could moisture be the issue?

A3: Absolutely. In a Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is extremely sensitive to moisture.

  • Causality: Lewis acids react vigorously with water. This reaction deactivates the catalyst, often in a highly exothermic manner. If the catalyst is quenched by water, it cannot activate the acid chloride, and the acylation of the aromatic ring will not occur.

  • Specific Recommendations:

    • Catalyst Handling: The Lewis acid catalyst must be of high purity and handled exclusively under an inert atmosphere, preferably in a glovebox.

    • Solvent Choice: The solvent must be scrupulously dried. Dichloromethane, for example, can be dried by distilling from calcium hydride (CaH₂).[8][9]

    • Order of Addition: Typically, the Lewis acid and the acid chloride are combined in the anhydrous solvent to form the acylium ion complex before the aromatic substrate is introduced. Ensure every component added to the flask is anhydrous.

Frequently Asked Questions (FAQs)

Q: Which drying agent is best for my organic solvent?

A: The choice depends on the solvent and the required level of dryness. A quantitative study published in The Journal of Organic Chemistry provides excellent data on this topic.[8][9]

Drying AgentSuitable SolventsComments
3Å Molecular Sieves THF, Acetonitrile, DichloromethaneExcellent for achieving very low water content. Requires activation (heating under vacuum). Best for static drying (storing solvent over sieves for 48-72h).[8][9][17]
Anhydrous MgSO₄ Diethyl ether, Ethyl acetateFast and has a high capacity. Slightly acidic.[17][18] Considered a good general-purpose drying agent.[17]
Anhydrous Na₂SO₄ Diethyl ether, DichloromethaneNeutral, but slow and less efficient than MgSO₄.[17] High capacity, good for initial drying of very wet solutions.[18]
Calcium Hydride (CaH₂) Dichloromethane, Toluene, THFExcellent for drying hydrocarbons and ethers. Reacts with water to produce H₂ gas. Not suitable for protic solvents.
Activated Alumina THF, AcetonitrileVery effective for rapid drying by passing the solvent through a column.[8][9]

Q: How can I be sure my glassware is truly dry?

A: Visually "dry" glassware is not sufficient. The microscopic layer of adsorbed water must be removed.[10] The most reliable methods are oven-drying at >120°C overnight or flame-drying under vacuum.[11][12] When you assemble the hot glassware, do so under a positive pressure of inert gas. As the apparatus cools, it will draw in the inert gas rather than moist laboratory air.

Q: What are the pros and cons of Argon vs. Nitrogen for the inert atmosphere?

A: For most acid chloride reactions, nitrogen is perfectly suitable and more economical. Argon is denser than air, which can be an advantage as it will displace air more effectively from the bottom of a flask. For extremely sensitive reactions, particularly those involving organometallic reagents that can potentially react with dinitrogen, high-purity argon is preferred.

Q: How should I safely quench a reaction containing excess acid chloride?

A: Never add water directly to a concentrated reaction mixture containing an acid chloride, as the reaction can be violent and exothermic. The safest approach is a controlled quench.[19][20]

  • Cool the Reaction: Place the reaction flask in an ice-water bath.

  • Dilute (if necessary): Dilute the reaction mixture with an inert, anhydrous solvent if it is highly concentrated.

  • Slow Addition of a Nucleophile: Slowly and carefully add a quenching agent. Common choices include:

    • Alcohols (Methanol or Ethanol): These react to form a stable ester and are generally a safe option.[19]

    • Aqueous Base (e.g., sat. NaHCO₃): Add the basic solution very slowly with vigorous stirring. This will neutralize the acid chloride and the HCl byproduct.[21] Be prepared for gas evolution (CO₂).

    • Water: If water is the desired quencher, it should be added dropwise to the cooled, stirred reaction mixture.[19][20]

Always perform quenching procedures in a chemical fume hood while wearing appropriate personal protective equipment (PPE).[19][21]

Experimental Protocols & Visualizations

Protocol 1: Setting up a Reaction Under Inert Atmosphere (Schlenk Line)
  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried. Assemble the apparatus (e.g., round-bottom flask with a stir bar, condenser) while hot and immediately connect it to the Schlenk line.

  • Purge/Refill Cycles: Evacuate the assembled glassware using the vacuum on the Schlenk line for 5-10 minutes.

  • Backfill: Gently open the inert gas valve to fill the flask with nitrogen or argon. You should see the gas bubble through the bubbler on the manifold.

  • Repeat: Repeat the evacuation and backfill cycle at least three times to ensure the complete removal of atmospheric gases.[12]

  • Reagent Addition:

    • Liquids: Add anhydrous solvents and liquid reagents via a gas-tight syringe through a rubber septum.

    • Solids: Add solids under a positive flow of inert gas. This can be done quickly by briefly removing a stopper and adding the solid via a powder funnel, while increasing the inert gas flow to prevent air ingress. For highly sensitive solids, a solid addition tube or a glovebox should be used.[15]

Diagram: Troubleshooting Workflow for Low-Yield Acylation

This decision tree illustrates a logical process for diagnosing the cause of a failed or low-yielding acylation reaction.

G start Low Yield / No Reaction check_moisture Potential Moisture Contamination? start->check_moisture check_reagents Reagent Issue? check_moisture->check_reagents No dry_glassware Dry Glassware Rigorously (Oven/Flame-Dry) check_moisture->dry_glassware Yes check_conditions Suboptimal Conditions? check_reagents->check_conditions No verify_chloride Verify Acid Chloride Quality (e.g., by derivatization) check_reagents->verify_chloride Yes temp_time Optimize Temperature / Time check_conditions->temp_time Yes dry_solvent Use Freshly Dried Solvent dry_glassware->dry_solvent inert_setup Improve Inert Atmosphere (Schlenk/Glovebox) dry_solvent->inert_setup rerun1 Re-run Experiment inert_setup->rerun1 verify_nucleophile Check Nucleophile Purity/Activity verify_chloride->verify_nucleophile verify_stoichiometry Confirm Stoichiometry verify_nucleophile->verify_stoichiometry rerun2 Re-run Experiment verify_stoichiometry->rerun2 add_base Add/Change Scavenger Base (e.g., Pyridine) temp_time->add_base catalyst_issue Check Catalyst Activity (if applicable) add_base->catalyst_issue rerun3 Re-run Experiment catalyst_issue->rerun3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 2-(4-Methylphenoxy)propanoyl Chloride Amidation

Welcome to our dedicated technical support guide for troubleshooting low yields in the amidation of 2-(4-methylphenoxy)propanoyl chloride. This resource is designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for troubleshooting low yields in the amidation of 2-(4-methylphenoxy)propanoyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific synthesis. Here, we address common issues through a question-and-answer format, providing in-depth explanations and actionable protocols to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My amidation reaction of 2-(4-methylphenoxy)propanoyl chloride is resulting in a significantly lower yield than expected. What are the primary contributing factors?

Low yields in this acylation reaction can stem from several sources, often related to the stability of the starting materials, the reaction conditions, or the work-up procedure. The primary culprits are typically the degradation of the acid chloride, suboptimal reaction conditions, or the formation of side products.

  • Degradation of 2-(4-Methylphenoxy)propanoyl Chloride: Acid chlorides are highly reactive and susceptible to hydrolysis.[1][2] Exposure to atmospheric moisture or residual water in the solvent or amine can convert the acid chloride back to the corresponding carboxylic acid, which will not participate in the amidation reaction.[1][3] It is crucial to use anhydrous solvents and ensure all glassware is thoroughly dried.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction rate and the prevalence of side reactions. A base that is too weak may not effectively scavenge the HCl byproduct, leading to the protonation of the amine and halting the reaction.[4] Conversely, a base that is too strong or sterically hindered can promote elimination reactions or react with the acid chloride itself. The reaction can be highly exothermic, so controlled addition of the acyl chloride at low temperatures is important.[1][]

  • Side Product Formation: Besides hydrolysis, other side reactions can consume the starting material or complicate purification. For instance, if the amine starting material has other nucleophilic functional groups, these may compete with the desired amidation. An excess of the acyl chloride can also lead to the formation of imides.[6]

Troubleshooting Guide

Issue 1: Low Yield Attributed to Acid Chloride Instability

If you suspect that the degradation of 2-(4-methylphenoxy)propanoyl chloride is the primary cause of low yields, here are some steps to mitigate this issue.

Protocol 1: Ensuring Anhydrous Conditions

  • Glassware Preparation: All glassware should be oven-dried at a minimum of 120°C for several hours or flame-dried under a vacuum immediately before use.

  • Solvent Choice and Preparation: Utilize anhydrous solvents. Commercially available anhydrous solvents are recommended. If preparing your own, ensure proper drying techniques are used, such as distillation over a suitable drying agent (e.g., sodium/benzophenone for ethereal solvents, or calcium hydride for chlorinated solvents).

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[1] This can be achieved using a Schlenk line or a glovebox.

  • Handling of Reagents: The 2-(4-methylphenoxy)propanoyl chloride should be handled quickly and preferably in an inert atmosphere. If it is a solid, it should be stored in a desiccator. If it is a liquid, use a syringe to transfer it.

Diagram 1: Workflow for Maintaining Anhydrous Conditions

A Oven-Dry or Flame-Dry All Glassware C Assemble Apparatus Under Inert Gas Flow A->C B Use Anhydrous Solvent D Introduce Amine and Solvent B->D C->D E Add Acid Chloride (via Syringe) D->E F Maintain Inert Atmosphere Throughout Reaction E->F

Caption: Workflow for setting up the amidation reaction under anhydrous conditions.

Issue 2: Optimizing Reaction Conditions to Minimize Side Reactions

The choice of base and solvent is critical for maximizing the yield and minimizing the formation of byproducts.[7]

Table 1: Recommended Base and Solvent Combinations

Amine SubstrateRecommended BaseRecommended SolventRationale
Primary, unhindered aminesTriethylamine (TEA) or Diisopropylethylamine (DIPEA)Dichloromethane (DCM) or Tetrahydrofuran (THF)These bases are effective HCl scavengers without being overly nucleophilic.[1] DCM and THF are good general-purpose solvents for this reaction.[8]
Secondary or sterically hindered amines4-Dimethylaminopyridine (DMAP) (catalytic) with TEAAcetonitrile (MeCN) or Dichloromethane (DCM)DMAP acts as a nucleophilic catalyst to accelerate the acylation of sterically hindered amines.[]
Anilines or other weakly nucleophilic aminesPyridineDichloromethane (DCM) or ChloroformPyridine can serve as both the base and a catalyst in these cases.[][8]

Protocol 2: General Amidation Procedure

  • To a solution of the amine (1.0 equivalent) and the chosen base (1.1-1.5 equivalents) in the anhydrous solvent at 0°C under an inert atmosphere, add a solution of 2-(4-methylphenoxy)propanoyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise over 10-15 minutes.[1]

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC or LC-MS is recommended).[1]

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a mild base (e.g., saturated sodium bicarbonate) to remove any unreacted acid chloride that has hydrolyzed, and finally with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[1]

  • Purify the crude product by column chromatography or recrystallization as needed.[1]

Diagram 2: Troubleshooting Logic for Low Amidation Yields

Start Low Amide Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity Hydrolysis Suspect Acid Chloride Hydrolysis? CheckPurity->Hydrolysis Anhydrous Implement Strict Anhydrous Conditions (Protocol 1) Hydrolysis->Anhydrous Yes SideReaction Evidence of Side Products (TLC/LCMS)? Hydrolysis->SideReaction No Anhydrous->SideReaction Optimize Optimize Reaction Conditions (Table 1) SideReaction->Optimize Yes Purification Product Lost During Work-up/Purification? SideReaction->Purification No Optimize->Purification ModifyWorkup Modify Work-up/ Purification Protocol Purification->ModifyWorkup Yes Success Improved Yield Purification->Success No ModifyWorkup->Success

Caption: A decision tree for troubleshooting low yields in the amidation reaction.

Q2: I am observing a significant amount of a byproduct that I suspect is the urea derivative from the reaction of the amine with phosgene impurities. How can I avoid this?

The formation of urea byproducts suggests the presence of phosgene or a related impurity in your 2-(4-methylphenoxy)propanoyl chloride. This is a common issue if the acid chloride was prepared using phosgene or a phosgene equivalent and was not sufficiently purified.

Protocol 3: Purification of 2-(4-Methylphenoxy)propanoyl Chloride

  • Distillation: If the acid chloride is a liquid, it can be purified by fractional distillation under reduced pressure. This is a highly effective method for removing less volatile impurities.

  • Azeotropic Removal of HCl: If excess thionyl chloride was used in the preparation of the acid chloride, it can be removed by co-evaporation with an inert, high-boiling solvent like toluene.[9][10]

  • Filtration through Neutral Alumina: A plug of neutral alumina can be used to remove polar impurities, including the corresponding carboxylic acid.

References

  • N.A. (n.d.). Reactions of Acyl halide. Google Vertex AI Search.
  • N.A. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl. Google Vertex AI Search.
  • N.A. (2025). Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis. Benchchem.
  • Alves, M. J., et al. (2014, August 22). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?
  • N.A. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. YouTube.
  • Martin, A. (2017, January 19). Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield?
  • N.A. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
  • N.A. (2025, June 23). Acyl Chlorides & Esters | Edexcel International A Level (IAL) Chemistry Revision Notes 2018. Save My Exams.
  • Torikai, K. (2021, April 14). Why did my amide syntesis does not work?
  • N.A. (2024, March 29).
  • N.A. (n.d.). Amide Synthesis. Fisher Scientific.
  • N.A. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
  • N.A. (2022, September 24). 21.7: Chemistry of Amides. LibreTexts.
  • N.A. (n.d.). Acyl Chlorides (A-Level). ChemistryStudent.
  • N.A. (n.d.).
  • Rehman, M. Z., et al. (2007, August). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Journal of the Chemical Society of Pakistan, 29(4), 352.
  • Maremboina, S., et al. (2017, September 15).
  • N.A. (n.d.). Synthesis of 2-(2,4-dichloro-3-methylphenoxy)propionyl chloride. PrepChem.com.
  • Miller, E., & Hartung, W. H. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • N.A. (n.d.). A kind of synthesis technique of 2 phenoxy group propionyl chloride.

Sources

Optimization

Technical Support Center: Optimizing p-Tolyloxypropionyl Chloride Acylations

Welcome to the technical support center for optimizing reaction temperatures in p-tolyloxypropionyl chloride acylations. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reaction temperatures in p-tolyloxypropionyl chloride acylations. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific Friedel-Crafts acylation. Here, we address common challenges in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Friedel-Crafts acylation with p-tolyloxypropionyl chloride is giving a low yield, even at elevated temperatures. What is the likely cause?

A1: While increasing temperature often accelerates reaction rates, with p-tolyloxypropionyl chloride, it can be counterproductive. The primary suspects for low yield at higher temperatures are the thermal instability of the acyl chloride and potential side reactions.

  • Side Reactions: Higher temperatures can promote undesirable side reactions. One significant concern is the potential for the Lewis acid to catalyze the cleavage of the ether linkage in the p-tolyloxy group.[2][3][4] This is a known reactivity pathway for ethers under strong acid conditions and would consume your starting material.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Begin your optimization at a lower temperature, for instance, 0 °C to room temperature. Friedel-Crafts acylations are often exothermic, and maintaining a controlled, lower temperature can prevent decomposition and side reactions.[1]

  • Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or in-situ monitoring (e.g., ReactIR) to track the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time at a given temperature.

  • Controlled Addition: Add the p-tolyloxypropionyl chloride or the Lewis acid dropwise to the reaction mixture at a low temperature to manage the initial exotherm.

Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?

A2: The formation of multiple byproducts is a common challenge in Friedel-Crafts acylations and can be influenced by temperature, the choice of Lewis acid, and the solvent.

  • Isomer Formation: Depending on the substrate you are acylating, you may be forming different regioisomers. While temperature can sometimes influence the kinetic versus thermodynamic product distribution, for many Friedel-Crafts acylations, the inherent directing effects of the substituents on the aromatic ring are the dominant factor.

  • Decarbonylation Products: As mentioned in Q1, decarbonylation of the p-tolyloxypropionyl chloride can lead to the formation of an alkylating agent, which can then undergo a Friedel-Crafts alkylation reaction. This will result in a mixture of acylated and alkylated products.

  • Ether Cleavage Products: Cleavage of the p-tolyloxy ether linkage will generate p-cresol and other derivatives, which can then react further under the reaction conditions.

Strategies for Improving Selectivity:

StrategyRationale
Optimize Temperature Lower temperatures generally favor the desired acylation over decomposition and side reactions.
Select a Milder Lewis Acid Strong Lewis acids like AlCl₃ can promote side reactions. Consider using milder Lewis acids such as FeCl₃, ZnCl₂, or BF₃·OEt₂.
Solvent Choice The choice of solvent can influence the solubility of intermediates and the overall reaction pathway. Non-polar solvents like dichloromethane or carbon disulfide are common.
Order of Addition The order in which you add the reagents can impact the outcome. Adding the substrate to a pre-formed complex of the acyl chloride and Lewis acid can sometimes improve selectivity.
Q3: My reaction is very slow at low temperatures. How can I increase the reaction rate without causing decomposition?

A3: Balancing reaction rate and selectivity is key. If your reaction is sluggish at low temperatures, consider the following adjustments before resorting to high temperatures:

  • Catalyst Loading: Ensure you are using a sufficient amount of the Lewis acid. Friedel-Crafts acylations often require stoichiometric amounts of the catalyst because the product ketone can complex with the Lewis acid, rendering it inactive.

  • Reagent Purity: Ensure all your reagents and solvents are anhydrous. Water will deactivate the Lewis acid catalyst and can also hydrolyze the acyl chloride.[5][6][7]

  • Incremental Temperature Increase: Gradually increase the temperature in small increments (e.g., 10 °C at a time) while monitoring the reaction progress. This will help you find the "sweet spot" where the reaction proceeds at a reasonable rate without significant byproduct formation.

  • Consider a More Active, Milder Catalyst: Some Lewis acids may offer a better balance of reactivity and selectivity for your specific substrate.

Experimental Protocols

Protocol 1: General Procedure for p-Tolyloxypropionyl Chloride Acylation at 0 °C
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous Lewis acid (e.g., AlCl₃, 1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer.

  • Solvent Addition: Add a dry, inert solvent (e.g., dichloromethane) to the flask and cool the suspension to 0 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve p-tolyloxypropionyl chloride (1.0 equivalent) in the dry solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred Lewis acid suspension over 15-20 minutes, maintaining the internal temperature at or below 5 °C.

  • Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in the dry solvent and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizing the Process

Reaction Pathway

G cluster_activation Catalyst Activation cluster_acylation Electrophilic Aromatic Substitution cluster_workup Work-up p-Tolyloxypropionyl_Chloride p-Tolyloxypropionyl Chloride Acylium_Ion_Complex Acylium Ion-Lewis Acid Complex p-Tolyloxypropionyl_Chloride->Acylium_Ion_Complex + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylium_Ion_Complex Sigma_Complex Sigma Complex (Intermediate) Acylium_Ion_Complex->Sigma_Complex + Aromatic Substrate Aromatic_Substrate Aromatic Substrate Aromatic_Substrate->Sigma_Complex Product_Complex Product-Lewis Acid Complex Sigma_Complex->Product_Complex - H+ Final_Product Acylated Product Product_Complex->Final_Product + H2O

Caption: General reaction pathway for Friedel-Crafts acylation.

Troubleshooting Workflow

G start Low Yield or Multiple Byproducts check_temp Is reaction temperature > room temp? start->check_temp lower_temp Lower temperature to 0 °C check_temp->lower_temp Yes check_catalyst Is Lewis Acid strong (e.g., AlCl3)? check_temp->check_catalyst No monitor_reaction Monitor reaction progress closely (TLC, etc.) lower_temp->monitor_reaction milder_catalyst Switch to a milder Lewis Acid (e.g., FeCl3, ZnCl2) check_catalyst->milder_catalyst Yes check_reagents Are reagents and solvents anhydrous? check_catalyst->check_reagents No milder_catalyst->monitor_reaction dry_reagents Ensure all components are dry check_reagents->dry_reagents No check_reagents->monitor_reaction Yes dry_reagents->monitor_reaction end Optimized Reaction monitor_reaction->end

Caption: A decision-making workflow for troubleshooting.

References

  • Wikipedia. Acyl chloride. [Link]

  • Vakarov, S. A., et al. (2020). Kinetic Resolution of Racemic 2-Aryloxy Propionyl Chlorides Using Enantiopure (S). ChemistrySelect, 5(6), 1982-1988. [Link]

  • Baddeley, G., & Williamson, R. (1956). Acylation and alkylation reactions. Part III. The interaction of aryloxyacetyl chlorides with aluminium chloride in aromatic solvents. Journal of the Chemical Society B: Physical Organic, 4647-4650. [Link]

  • Wikipedia. Ether cleavage. [Link]

  • Westin, J. Cleavage of Ethers - Organic Chemistry. [Link]

  • Longdom Publishing. (2022). Synthesis and Cleavage of Ethers. [Link]

  • Westin, J. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides. [Link]

  • Save My Exams. Acylation Mechanism - A Level Chemistry Revision Notes. [Link]

  • Westin, J. (2014). Cleavage Of Ethers With Acid. [Link]

  • LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Vakarov, S. A., et al. (2020). Selected examples of practically valuable 2‐aryloxy acids and their derivatives. [Link]

  • chemrevise. Acyl Chlorides and Acid Anhydrides. [Link]

  • LearnedGuys.com. ACYL CHLORIDES & ACIDS. [Link]

  • Save My Exams. Acyl chlorides and alcohols - A Level Chemistry. [Link]

  • Google Patents.
  • Wakimoto, K., et al. (2002). Thermal Decomposition of Polyvinyl Chloride for the Removal of Chlorine. High Temperature Materials and Processes, 21(4), 237-242. [Link]

  • Howling, D. A., & McElwain, D. L. S. (2025). Thermal decomposition of chlorinated poly(vinyl chloride) (CPVC). Journal of Fire Sciences, 23(4), 333-352. [Link]

  • Medvedeva, A. S., et al. (2005). Synthesis of Trimethylsilylpropynoyl Chloride. Russian Journal of Organic Chemistry, 41(10), 1463-1466. [Link]

  • Google Patents. CN1163264A - Process for producing p-toluenesulfonyl chloride.
  • Google Patents. CN101935276A - Synthetic method of p-phthaloyl chloride.

Sources

Troubleshooting

Minimizing dimerization impurities in phenoxy acid chloride synthesis

This guide functions as a specialized Technical Support Center for researchers encountering "dimerization" issues during the synthesis of phenoxyacetyl chlorides. Ticket ID: PAC-SYN-001 Subject: Minimizing Dimerization &...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers encountering "dimerization" issues during the synthesis of phenoxyacetyl chlorides.

Ticket ID: PAC-SYN-001 Subject: Minimizing Dimerization & Anhydride Impurities Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic: Is it a Dimer?

Before adjusting your protocol, confirm the nature of the impurity. In the context of phenoxy acid chloride synthesis, "dimerization" almost exclusively refers to the formation of the Symmetric Anhydride (


 for phenoxyacetic acid).
Quick Diagnostic Flowchart

If you observe the following, you are dealing with anhydride formation:

  • Physical State: The product solidifies unexpectedly or has a higher melting point than the pure acid chloride (Pure Phenoxyacetyl Chloride is a liquid/low-melting solid, MP

    
     100°C for some derivatives, but often liquid at RT).
    
  • IR Spectrum: Appearance of a "split" carbonyl peak.

    • Acid Chloride:[1][2][3][4][5][6][7] Single band

      
      1800 cm⁻¹.
      
    • Anhydride:[8][9] Doublet at

      
      1750 cm⁻¹ and 
      
      
      
      1820 cm⁻¹.
  • H-NMR: A shift in the

    
    -methylene protons (
    
    
    
    ) slightly upfield compared to the acid chloride.

The Mechanism of Failure

To solve the problem, you must understand the competition between Chlorination and Anhydride Formation .

The "Anhydride Trap"

In the absence of a catalyst, thionyl chloride (


) reacts slowly with the carboxylic acid. This allows the newly formed Acid Chloride (

) to react with unreacted Carboxylic Acid (

), forming the symmetric anhydride.


While thionyl chloride can eventually convert the anhydride back to the acid chloride, this step is kinetically slow. If the reaction is stopped too early or if


 is removed prematurely, the anhydride remains as a major impurity.
The Solution: Vilsmeier-Haack Catalysis

Adding catalytic N,N-Dimethylformamide (DMF) creates an activated Vilsmeier intermediate (Chloroiminium ion). This species is far more reactive toward the carboxylic acid than


 itself, effectively "shuttling" the chloride to the acid so rapidly that the acid is consumed before it can attack the product.
Visualizing the Pathway

The diagram below maps the kinetic competition. Your goal is to force the Green Path and block the Red Path .

G SOCl2 Thionyl Chloride (SOCl2) Vilsmeier Vilsmeier Reagent (Active Species) SOCl2->Vilsmeier Activation DMF DMF (Catalyst) DMF->Vilsmeier Product Phenoxyacetyl Chloride (Target Product) Vilsmeier->Product Fast Chlorination (Green Path) Acid Phenoxyacetic Acid (Starting Material) Acid->Vilsmeier Anhydride Symmetric Anhydride (The 'Dimer' Impurity) Acid->Anhydride Slow Attack on Product (Red Path) Anhydride->Product Slow Reversion (Requires Excess SOCl2) Product->Anhydride

Figure 1: Kinetic competition between Vilsmeier-catalyzed chlorination (Green) and Anhydride dimerization (Red).

Troubleshooting FAQs

Q: My NMR shows a 50:50 mix of Acid Chloride and Anhydride. Can I save the batch? A: Yes. Do not discard.

  • Redissolve the mixture in fresh Thionyl Chloride (2–3 equivalents relative to the estimated anhydride).

  • Add a fresh "spike" of DMF (0.05 eq).

  • Reflux for 2–4 hours. The excess

    
     will cleave the anhydride back to the acid chloride.
    

Q: I used DMF, but I still see dimerization. Why? A: This usually indicates moisture intrusion or DMF degradation .

  • Moisture: If water enters, it hydrolyzes the acid chloride back to the acid, which then immediately attacks the remaining acid chloride to form the anhydride.

  • DMF Quality: Old DMF can hydrolyze to dimethylamine and formic acid. Use anhydrous DMF packed under argon.

Q: Can I use Oxalyl Chloride instead of Thionyl Chloride? A: Yes, and it is often milder. However, Oxalyl Chloride is more expensive. If using Oxalyl Chloride, the "dimerization" risk is lower because the reaction is typically done at lower temperatures where the activation energy for anhydride formation is not met, provided DMF is used.

Q: Are there safety concerns with DMF/SOCl2? A: CRITICAL: The reaction between DMF and Thionyl Chloride produces Dimethylcarbamoyl Chloride (DMCC) , a potent carcinogen, as a minor byproduct.[10] Always handle the reaction waste as a carcinogen hazard and strip solvents in a well-ventilated fume hood with appropriate trapping.

Validated Protocol: The "Gold Standard"

This protocol is designed to minimize anhydride formation through kinetic control.

Reagents & Stoichiometry
ComponentEquivalentsRole
Phenoxyacetic Acid1.0Substrate
Thionyl Chloride (

)
1.5 – 2.0Reagent (Excess drives equilibrium)
DMF (Anhydrous)0.05 (5 mol%)Catalyst (Vilsmeier formation)
Toluene or DCMSolvent (Optional)Diluent (Use Toluene for higher reflux temp)
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Drierite) or

    
     inlet.
    
  • Charging: Add Phenoxyacetic Acid (1.0 eq). If using a solvent, add dry Toluene (3-5 volumes). Note: Neat reactions are common but solvent helps heat dissipation.

  • Catalyst Addition: Add Anhydrous DMF (0.05 eq) before the thionyl chloride.

  • Reagent Addition: Add Thionyl Chloride (1.5 eq) dropwise at room temperature.

    • Why? Adding

      
       slowly prevents a massive exotherm that could degrade the phenoxy ether linkage.
      
  • The Ramp:

    • Stir at Room Temp for 30 minutes. (Gas evolution begins).

    • Slowly heat to 60–70°C (if neat) or Reflux (if Toluene).

    • Hold for 2–3 hours.

  • End-Point Check: Take an aliquot. Blow off volatiles with

    
    . Check IR.
    
    • Pass: Strong peak at ~1800 cm⁻¹. No peak at ~1750 cm⁻¹.

    • Fail: Doublet peaks.

      
       Add 0.5 eq 
      
      
      
      and reflux 1 hour longer.
  • Workup (Crucial for Purity):

    • Distill off excess

      
       under reduced pressure (vacuum).
      
    • Chase Step: Add small amount of dry toluene and distill again. This azeotropes trace

      
       and HCl, preventing "back-reaction" during storage.
      
Troubleshooting Logic Tree

Troubleshooting Start Impurity Detected CheckIR Check IR Spectrum Start->CheckIR Doublet Doublet (1750/1820 cm-1) CheckIR->Doublet Split Peak Single Single Peak (1800 cm-1) CheckIR->Single Clean Carbonyl Anhydride Issue: Anhydride (Dimer) Doublet->Anhydride Other Issue: Decomposition/Color Single->Other Dark Color/Tar FixAnhydride Action: Add SOCl2 + Reflux Anhydride->FixAnhydride FixColor Action: Distill Product (Vac) Other->FixColor

Figure 2: Decision tree for identifying and remediating impurities in acid chloride synthesis.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Levin, D. (1997). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions Involving the Use of Dimethylformamide as Catalyst.[10] Organic Process Research & Development, 1(2), 182. Link

  • BenchChem. (2025).[11] Phenoxyacetyl Chloride: Technical Guide and Synthesis. Link

  • Burkhardt, E. (2006). Thionyl Chloride.[4][7][11][12] Encyclopedia of Reagents for Organic Synthesis. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: Phenoxyacetyl Chloride. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Chemical Shifts of 2-(4-Methylphenoxy)propanoyl Chloride: A Comparative Analysis

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of reactive intermediates is paramount. 2-(4-Methylphenoxy)propanoyl chloride is a key building block in the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of reactive intermediates is paramount. 2-(4-Methylphenoxy)propanoyl chloride is a key building block in the synthesis of various biologically active molecules. Its purity and structural integrity, which can be definitively assessed by Nuclear Magnetic Resonance (NMR) spectroscopy, are critical for the success of subsequent synthetic steps. This guide provides an in-depth analysis of the expected ¹H NMR chemical shifts of 2-(4-Methylphenoxy)propanoyl chloride, offering a comparative study with its synthetic precursor and related analogs to provide a robust framework for its characterization.

The Importance of NMR in Characterizing Acyl Chlorides

Acyl chlorides are highly reactive functional groups, susceptible to hydrolysis. This reactivity makes their characterization challenging, yet essential, to ensure they are suitable for further reactions. ¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, allowing for the verification of the successful conversion of a carboxylic acid to an acyl chloride and the identification of any residual starting material or impurities.

Predicting the ¹H NMR Spectrum of 2-(4-Methylphenoxy)propanoyl Chloride: A Data-Driven Approach

The primary structural change is the conversion of the carboxylic acid (-COOH) to an acyl chloride (-COCl). This substitution of a hydroxyl group with a more electronegative chlorine atom will induce a significant downfield shift in the resonance of the adjacent methine proton (H-2).

Below is a systematic, proton-by-proton prediction of the chemical shifts for 2-(4-Methylphenoxy)propanoyl chloride, benchmarked against known experimental data of related compounds.

Molecular Structure and Proton Numbering

Caption: Molecular structure of 2-(4-Methylphenoxy)propanoyl chloride with proton numbering.

Comparative Data Analysis

The following table summarizes the experimental ¹H NMR data for the precursor and related acyl chlorides, alongside the predicted values for 2-(4-Methylphenoxy)propanoyl chloride. This comparative approach allows for a more confident assignment of the chemical shifts.

Proton 2-(4-Methylphenoxy)propanoic acid 2-Phenoxypropanoyl chloride (±)-2-(4-chloro-2-methylphenoxy)propionyl chloride Predicted 2-(4-Methylphenoxy)propanoyl chloride Predicted Multiplicity
H-2 (CH) ~4.7 ppm~4.9 ppm4.83 ppm~4.9-5.0 ppm Quartet (q)
H-3 (CH₃) ~1.6 ppm~1.7 ppm1.54 ppm~1.7-1.8 ppm Doublet (d)
H-3', H-5' (Ar-H) ~6.8 ppm~7.0 ppm6.78, 7.15 ppm~6.8-6.9 ppm Doublet (d)
H-2', H-6' (Ar-H) ~7.1 ppm~7.3 ppm7.20 ppm~7.1-7.2 ppm Doublet (d)
H-7 (Ar-CH₃) ~2.3 ppmN/A2.19 ppm~2.3 ppm Singlet (s)

Analysis of Predicted Chemical Shifts:

  • Methine Proton (H-2): In the precursor acid, this proton appears around 4.7 ppm. The conversion to the acyl chloride is expected to induce a downfield shift of approximately 0.2-0.3 ppm, placing its resonance in the range of 4.9-5.0 ppm . This is consistent with the observed shifts in 2-phenoxypropanoyl chloride and (±)-2-(4-chloro-2-methylphenoxy)propionyl chloride.[1] This proton will appear as a quartet due to coupling with the three protons of the adjacent methyl group.

  • Methyl Protons (H-3): The methyl protons of the propanoyl group are expected to experience a slight downfield shift from ~1.6 ppm in the acid to ~1.7-1.8 ppm in the acyl chloride. This is due to the increased electron-withdrawing nature of the acyl chloride moiety compared to the carboxylic acid. This signal will be a doublet due to coupling with the methine proton.

  • Aromatic Protons (H-2', H-3', H-5', H-6'): The chemical shifts of the aromatic protons are not expected to change significantly upon conversion of the carboxylic acid to the acyl chloride, as this functional group is relatively distant from the aromatic ring. Therefore, the two doublets characteristic of a 1,4-disubstituted benzene ring are predicted to remain at approximately 6.8-6.9 ppm and 7.1-7.2 ppm .

  • Aromatic Methyl Protons (H-7): Similarly, the singlet for the methyl group on the aromatic ring is expected to remain largely unchanged at around 2.3 ppm .

Experimental Protocol

The following section provides a detailed methodology for the synthesis of 2-(4-Methylphenoxy)propanoyl chloride and the subsequent acquisition of its ¹H NMR spectrum.

Synthesis of 2-(4-Methylphenoxy)propanoyl chloride

This synthesis should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Thionyl chloride is corrosive and reacts violently with water.

Synthesis_Workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis A 2-(4-Methylphenoxy)propanoic acid C Reaction under Reflux A->C B Thionyl Chloride (SOCl₂) B->C D Removal of excess SOCl₂ C->D Distillation E Crude 2-(4-Methylphenoxy)propanoyl chloride D->E F Dissolve in CDCl₃ E->F G Transfer to NMR tube F->G H Acquire ¹H NMR Spectrum G->H I Data Processing H->I

Caption: Experimental workflow for the synthesis and NMR analysis of 2-(4-Methylphenoxy)propanoyl chloride.

Materials:

  • 2-(4-Methylphenoxy)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous deuterated chloroform (CDCl₃) for NMR

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle

  • Rotary evaporator

  • NMR tube

Procedure:

  • To a round-bottom flask charged with 2-(4-methylphenoxy)propanoic acid (1.0 eq), add an excess of thionyl chloride (e.g., 2-3 eq) dropwise at room temperature.

  • Fit the flask with a reflux condenser and a drying tube.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Care should be taken as thionyl chloride is volatile and corrosive.

  • The resulting crude 2-(4-methylphenoxy)propanoyl chloride can be used directly for the next synthetic step or for NMR analysis.

¹H NMR Sample Preparation and Data Acquisition
  • Sample Preparation: In a dry vial, dissolve a small amount (5-10 mg) of the crude 2-(4-methylphenoxy)propanoyl chloride in approximately 0.6-0.7 mL of anhydrous CDCl₃. It is crucial to use an anhydrous solvent to prevent the hydrolysis of the acyl chloride.

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher). A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative ratios of the different protons.

Conclusion

This guide provides a comprehensive, data-driven framework for the identification and characterization of 2-(4-Methylphenoxy)propanoyl chloride using ¹H NMR spectroscopy. By leveraging a comparative analysis with its synthetic precursor and structurally related analogs, we have established a reliable set of predicted chemical shifts and multiplicities. The provided experimental protocol offers a clear and safe procedure for its synthesis and subsequent NMR analysis. This in-depth guide is intended to be an invaluable resource for researchers, enabling them to confidently verify the structure and purity of this important synthetic intermediate.

References

  • The Royal Society of Chemistry. ELECTRONIC SUPPLEMENTARY INFORMATION. [Link]

  • SpectraBase. N-(3,5-dichlorophenyl)-2-(4-methylphenoxy)propanamide. [Link]

  • PrepChem.com. Synthesis of 2-(2,4-dichloro-3-methylphenoxy)propionyl chloride. [Link]

  • PubChem. 2-(4-Methylphenoxy)propanoic acid. [Link]

Sources

Comparative

FT-IR carbonyl stretch frequency of 2-(4-Methylphenoxy)propanoyl chloride

Executive Summary This technical guide provides an in-depth analysis of the vibrational spectroscopy of 2-(4-Methylphenoxy)propanoyl chloride (CAS: 211184-90-6 / 53046-97-2), a critical intermediate in the synthesis of p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the vibrational spectroscopy of 2-(4-Methylphenoxy)propanoyl chloride (CAS: 211184-90-6 / 53046-97-2), a critical intermediate in the synthesis of phenoxy-propionate herbicides (e.g., Mecoprop derivatives) and pharmaceutical precursors.

Precise monitoring of the carbonyl (C=O) stretch via Fourier Transform Infrared (FT-IR) spectroscopy is the industry-standard method for validating the conversion of the precursor acid to the acyl chloride. This guide compares the target spectral features against its immediate precursors and potential by-products, establishing a robust protocol for reaction monitoring and purity assessment.

Technical Background: The Carbonyl Shift

The carbonyl stretching frequency is highly sensitive to the electronic environment of the carbonyl carbon.[1][2] In converting 2-(4-Methylphenoxy)propanoic acid to its acid chloride, we exploit the substitution of the hydroxyl group (-OH) with a chlorine atom (-Cl).[3]

Mechanistic Insight[3]
  • Inductive Effect (+I): Chlorine is highly electronegative (

    
    ), exerting a strong inductive withdrawal of electron density from the carbonyl carbon. This shortens the C=O bond, increasing its force constant (
    
    
    
    ) and shifting the vibrational frequency to a higher wavenumber.[1][2]
  • Resonance Effect (-R): Unlike the hydroxyl group in carboxylic acids, which donates electron density via resonance (lowering bond order), the chlorine atom's orbital mismatch (3p vs 2p) makes resonance donation negligible.

  • Alpha-Phenoxy Influence: The ether oxygen at the

    
    -position exerts a secondary inductive effect. While not conjugated directly to the carbonyl, its electron-withdrawing nature prevents frequency lowering often seen in alkyl chains, stabilizing the stretch in the upper range of the acid chloride region.
    

Comparative Analysis: Target vs. Alternatives

The following data compares the target acid chloride against its precursor (the carboxylic acid) and common derivatives. This comparison is vital for determining reaction completion.

Table 1: Characteristic Carbonyl Frequencies
Compound ClassSpecific AnalyteC=O Frequency (cm⁻¹)Spectral Character
Target 2-(4-Methylphenoxy)propanoyl chloride 1795 – 1815 Sharp, Intense
Precursor 2-(4-Methylphenoxy)propanoic acid1705 – 1725Broad base (H-bonding)
Impurity Symmetric Anhydride (Side Product)1760 & 1820Doublet (Symmetric/Asymmetric)
Derivative Methyl Ester (Methanol Quench)1735 – 1750Sharp
Detailed Comparison
1. Target vs. Precursor (The "Conversion Shift")

The most critical metric for synthesis is the shift from the carboxylic acid to the acid chloride.

  • Precursor Signal: The starting material displays a C=O stretch near 1715 cm⁻¹ . Crucially, it is accompanied by a broad O-H stretching envelope between 2500–3300 cm⁻¹ (dimer region).

  • Target Signal: Upon chlorination (e.g., via SOCl₂), the broad O-H band must collapse completely. The C=O peak shifts approximately +90 cm⁻¹ to the 1800 cm⁻¹ region.

  • Validation Rule: The reaction is considered incomplete if any shoulder remains at 1715 cm⁻¹ or if the baseline at 3000 cm⁻¹ is not flat.

2. Target vs. Structural Analogs
  • Phenoxyacetyl Chloride: Lacking the methyl group on the alpha carbon, this analog typically absorbs slightly higher (~1810-1820 cm⁻¹) due to reduced steric hindrance and slightly different effective mass, but the difference is often negligible in low-resolution instruments.

  • Alkyl Acid Chlorides (e.g., Propanoyl Chloride): These absorb near 1800-1810 cm⁻¹. The phenoxy group in our target does not significantly lower the frequency because the oxygen is insulated by the saturated alpha-carbon, preventing direct conjugation.

Experimental Validation Protocols

Protocol A: Synthesis Monitoring (In-Situ)

Objective: Confirm conversion of 2-(4-Methylphenoxy)propanoic acid to the acid chloride without isolation.

  • Sampling: Withdraw 50 µL of the reaction mixture (Acid + Thionyl Chloride/Catalyst).

  • Preparation:

    • Method 1 (Neat/ATR): Place a drop directly on the Diamond/ZnSe crystal. Note: Acid chlorides hydrolyze rapidly. Scan immediately.

    • Method 2 (Solution): Dilute in dry CCl₄ or CHCl₃. This eliminates solid-state H-bonding effects, sharpening the peaks.

  • Data Acquisition: Collect spectrum (4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans).

  • Analysis:

    • Pass Criteria: Dominant peak at ~1800 cm⁻¹; Absence of broad band at 3000 cm⁻¹.

    • Fail Criteria: Presence of doublet at 1760/1820 cm⁻¹ (indicates anhydride formation due to insufficient chlorinating agent).

Protocol B: Purity Check via Derivatization (The "Methanol Test")

Because acid chlorides are unstable, a common validation technique involves quenching a small aliquot with methanol to form the methyl ester, which is stable and easy to characterize.

  • Quench: Add 100 µL reaction mix to 500 µL anhydrous methanol.

  • Wait: Allow to react for 5 minutes (exothermic).

  • Analyze: Run FT-IR on the resulting solution.

  • Result: The C=O peak should shift from 1800 cm⁻¹ (Chloride) to ~1740 cm⁻¹ (Ester).

    • Why do this? If the original mix contained unreacted anhydride, the ester peak will still form, but the "doublet" signature will vanish, confirming the active species was an acylating agent.

Visualizations

Diagram 1: Synthesis & Spectral Monitoring Pathway

This flow illustrates the chemical transformation and the corresponding spectral checkpoints.

SynthesisMonitoring Acid Precursor Acid 2-(4-Methylphenoxy)propanoic acid C=O: ~1715 cm⁻¹ O-H: 2500-3300 cm⁻¹ (Broad) Reaction Reaction (SOCl₂, Reflux) Acid->Reaction Start Chloride Target Acid Chloride 2-(4-Methylphenoxy)propanoyl chloride C=O: ~1800 cm⁻¹ NO O-H Signal Reaction->Chloride Complete Conversion Anhydride Impurity: Anhydride (Insufficient SOCl₂) C=O: 1760 & 1820 cm⁻¹ Reaction->Anhydride Incomplete/Side Rxn

Caption: Spectral shift logic flow during the chlorination of 2-(4-Methylphenoxy)propanoic acid.

Diagram 2: Spectrum Interpretation Logic Tree

A decision support tool for interpreting the FT-IR data during the reaction.

InterpretationLogic Start Analyze Spectrum (1600-3500 cm⁻¹) CheckOH Broad Peak 2500-3300 cm⁻¹? Start->CheckOH Check1800 Strong Peak ~1800 cm⁻¹? CheckOH->Check1800 No ResultAcid Result: Unreacted Acid Action: Add more SOCl₂ CheckOH->ResultAcid Yes CheckDoublet Doublet at 1760/1820 cm⁻¹? Check1800->CheckDoublet Yes ResultUnknown Result: Unknown/Decomp Action: Check 1740 cm⁻¹ (Ester?) Check1800->ResultUnknown No ResultPure Result: Pure Chloride Action: Proceed to Next Step CheckDoublet->ResultPure No ResultAnhydride Result: Anhydride Impurity Action: Check Stoichiometry CheckDoublet->ResultAnhydride Yes

Caption: Decision tree for interpreting FT-IR spectra during acid chloride synthesis.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Acid Chlorides (Benzoyl Chloride, Propanoyl Chloride). NIST Chemistry WebBook, SRD 69.[4][5][6] Available at: [Link]

  • Michigan State University, Department of Chemistry. Infrared Spectroscopy: Characteristic Absorptions of Carboxylic Acid Derivatives. Virtual Textbook of Organic Chemistry. Available at: [Link]

  • PubChem. 2-(4-Methylphenoxy)propanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Spectroscopy Online. The Carbonyl Group, Part IV: Acid Chlorides and Anhydrides. (2018).[4][5] Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids and Derivatives. Organic Chemistry Tutorials. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Phenoxy-Propionic Acid Derivatives

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of phenoxy-propionic acid derivatives, a class of compounds significant in pharmaceuticals, agriculture, and environmental science...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of phenoxy-propionic acid derivatives, a class of compounds significant in pharmaceuticals, agriculture, and environmental science. We will objectively compare the fragmentation behaviors under two primary ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—providing the causal logic behind experimental choices and supporting data to guide researchers in method selection and spectral interpretation.

Introduction: The Analytical Challenge of Phenoxy-Propionic Acids

Phenoxy-propionic acid derivatives, which include widely used herbicides like Mecoprop (MCPP) and drugs such as Clofibric acid, share a common structural motif: a phenoxy group linked via an ether oxygen to a propionic acid moiety.[1][2] Their acidic and polar nature presents a unique analytical challenge, requiring specific strategies for robust analysis by mass spectrometry. Understanding their fragmentation is paramount for unambiguous identification, structural elucidation of novel analogues, and accurate quantification in complex matrices. This guide will dissect the fragmentation pathways directed by their key functional groups under both high-energy EI and soft-ionization ESI conditions.

Part 1: Electron Ionization (EI) Mass Spectrometry: The Fingerprint Approach

Electron Ionization is a high-energy, "hard" ionization technique that induces extensive and reproducible fragmentation.[3][4] The resulting mass spectrum serves as a unique "fingerprint" for a molecule, which is invaluable for structural confirmation and library-based identification. For phenoxy-propionic acids, analysis via Gas Chromatography-Mass Spectrometry (GC-MS) is the conventional platform for EI analysis.

The Causality Behind Derivatization

The carboxylic acid group makes these molecules polar and non-volatile, which is incompatible with GC analysis. Therefore, a derivatization step, typically methylation to form the methyl ester, is a mandatory prerequisite.[1][5] This process replaces the acidic proton with a methyl group, which critically increases the compound's volatility and improves its chromatographic behavior, preventing peak tailing and enabling separation on standard GC columns.

Key Fragmentation Pathways of Methylated Derivatives

Upon electron impact, the methyl esters of phenoxy-propionic acids undergo several characteristic fragmentation reactions. The molecular ion (M•+) is generally observable, but the most diagnostic information comes from its subsequent fragmentation.

  • Loss of the Methoxycarbonyl Group ([M - 59]⁺) : A primary fragmentation involves the cleavage of the bond between the ester and the aliphatic chain, resulting in the loss of a methoxycarbonyl radical (•COOCH₃), corresponding to a neutral loss of 59 Da.[1]

  • Ether Bond Cleavage : The ether linkage is another labile site. Cleavage can occur on either side of the oxygen, often leading to the formation of a charged phenoxy ion or a charged propionate side-chain fragment.[3]

  • McLafferty-type Rearrangement : A highly diagnostic fragmentation pathway involves a rearrangement reaction that leads to the formation of a substituted phenol radical cation.[1] This occurs via a four-membered ring transition state, resulting in the cleavage of the ether bond and the transfer of a hydrogen atom. The mass of this ion is directly indicative of the substitution pattern on the aromatic ring.

Comparative Case Study: Isomeric Differentiation of Clofibric Acid and Mecoprop

The power of EI fragmentation is clearly demonstrated in its ability to distinguish between structural isomers. Clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid) and Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) are isomers that can be challenging to differentiate. However, their EI mass spectra (as methyl esters) show distinct, diagnostic fragments.[1]

While both isomers show a molecular ion at m/z 228 and a major fragment from the loss of the methoxycarbonyl group at m/z 169, their key difference lies in the phenol ion formed via rearrangement.[1]

  • Clofibric Acid Methyl Ester produces a chlorophenol ion at m/z 128 .

  • Mecoprop Methyl Ester produces a chloro-methylphenol ion at m/z 142 .

This 14-Da difference, corresponding to the methyl group on the aromatic ring, provides an unambiguous marker for identification.

Caption: EI fragmentation of Mecoprop Methyl Ester.

Summary of Common EI Fragments
Compound (as Methyl Ester)Molecular Ion (M•+) [m/z][M - COOCH₃]⁺ [m/z]Phenol Ion [m/z]Other Key Fragments [m/z]
2,4-D 234175162 (Dichlorophenol)199 ([M-Cl]⁺)
Mecoprop 242183142 (Chlorocresol)169, 128
Clofibric Acid 228169128 (Chlorophenol)153, 113

Part 2: Electrospray Ionization (ESI) Mass Spectrometry: The Targeted Approach

Electrospray Ionization is a "soft" ionization technique that imparts minimal energy to the analyte, resulting in little to no in-source fragmentation.[6] It is ideal for polar, thermally labile molecules and is typically coupled with Liquid Chromatography (LC-MS). A key advantage of ESI is that it allows for the direct analysis of phenoxy-propionic acids in their native form, eliminating the need for derivatization.[7]

The Logic of Negative Ion Mode

Given their acidic nature, phenoxy-propionic acids are most sensitively analyzed in negative ion mode.[8][9] The carboxylic acid proton is readily abstracted in the ESI source, forming a stable deprotonated molecule, [M-H]⁻. This process is highly efficient and provides a strong signal for the precursor ion, which is essential for subsequent tandem mass spectrometry (MS/MS) experiments.

Tandem MS (MS/MS) for Structural Confirmation

Since ESI produces primarily the intact molecular ion, structural information must be generated by inducing fragmentation within the mass spectrometer. This is achieved through tandem MS (MS/MS), where the [M-H]⁻ precursor ion is isolated and then fragmented by collision-induced dissociation (CID).[10][11]

Key Fragmentation Pathways (Negative Ion ESI-MS/MS)

The fragmentation of the [M-H]⁻ ion is highly predictable and provides excellent structural confirmation.

  • Decarboxylation ([M-H - 44]⁻) : The most common and often most abundant fragment results from the neutral loss of carbon dioxide (CO₂) from the carboxylate anion. This loss of 44 Da is a hallmark of carboxylic acids in negative mode ESI-MS/MS.

  • Ether Bond Cleavage : Similar to EI, the ether bond can be cleaved. In negative mode, this typically results in the formation of a stable phenoxide anion, whose m/z value directly reveals the structure of the substituted aromatic ring.

  • Side-Chain Losses : Other fragmentations can include losses from the propionate side chain, such as the loss of the entire propionic acid moiety.

Caption: Negative Ion ESI-MS/MS of 2,4-D.

Summary of Common ESI-MS/MS Transitions
CompoundPrecursor Ion [M-H]⁻ [m/z]Product Ion 1 (Decarboxylation) [m/z]Product Ion 2 (Phenoxide) [m/z]
2,4-D 219175161
Mecoprop 213169141
Dichlorprop 233189161
Clofibric Acid 213169127

Part 3: Experimental Protocols & Workflow

Trustworthy data begins with a robust and well-documented protocol. The following are self-validating methodologies for the analysis of phenoxy-propionic acid derivatives.

Protocol 1: GC-EI-MS Analysis (with Methylation)
  • Sample Preparation (Esterification) :

    • To 1 mL of sample extract (in a solvent like methylene chloride), add 1 mL of methanol and one drop of 1:1 HCl.[5]

    • Concentrate the sample under a gentle stream of nitrogen at 60-70°C to a final volume of approximately 100 µL. The presence of acidic methanol during heating facilitates the esterification.[5]

    • Alternatively, use a safer methylating agent like diazomethane or trimethylsilyldiazomethane following established laboratory safety protocols.[1][12]

  • GC Conditions :

    • Column : PTE-5 or DB-5 type column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

    • Injector : 250°C, splitless mode.

    • Oven Program : 50°C hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.[5]

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI).

    • Electron Energy : 70 eV.[5]

    • Source Temperature : 230°C.

    • Scan Range : m/z 40-450.

Protocol 2: LC-ESI-MS/MS Analysis
  • Sample Preparation :

    • For aqueous samples, perform solid-phase extraction (SPE) for cleanup and concentration. A graphitized carbon black (GCB) or polymeric reversed-phase cartridge is effective.[9]

    • Elute the analytes with an appropriate solvent (e.g., acetonitrile/methanol).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • LC Conditions :

    • Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Gradient : Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate : 0.3 mL/min.

  • MS Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), Negative.[8]

    • Capillary Voltage : -3500 V.

    • Drying Gas Temp : 300°C.

    • Analysis Mode : Multiple Reaction Monitoring (MRM) using the transitions listed in the ESI data table above.

Caption: Comparative analytical workflows.

Part 4: Objective Comparison and Application Guidance

FeatureGC-EI-MSLC-ESI-MS/MS
Derivatization Required (typically methylation)Not required
Ionization Type Hard (Electron Ionization)Soft (Electrospray Ionization)
Information Yield Rich fragmentation "fingerprint"Primarily [M-H]⁻, requires MS/MS
Primary Use Case Unambiguous library-based identification, structural elucidation of unknownsHigh-sensitivity, high-selectivity quantification of known targets
Selectivity Moderate; relies on GC retention time and mass spectrumVery High; relies on LC retention time and specific precursor-product ion transitions (MRM)
Sensitivity GoodExcellent, often achieving sub-ppb detection limits[8]
Matrix Tolerance Lower; requires cleaner samplesHigher; selectivity of MRM can overcome matrix interferences
Senior Scientist's Recommendation: Choosing the Right Technique
  • For discovery and structural elucidation of unknown metabolites or impurities where a full fragmentation pattern is needed for comparison to spectral libraries, GC-EI-MS is the authoritative choice . The extensive, reproducible fragmentation provides the highest confidence in identification.[5]

  • For trace-level quantification in complex environmental or biological matrices (e.g., water, plasma, tissue), LC-ESI-MS/MS is unequivocally superior .[7][10] Its ability to analyze the compounds directly, coupled with the exceptional sensitivity and selectivity of MRM, makes it the gold standard for regulatory monitoring and pharmacokinetic studies.

Conclusion

The mass spectrometric analysis of phenoxy-propionic acid derivatives is a tale of two complementary techniques. GC-EI-MS provides rich, detailed structural fingerprints of derivatized analytes, making it ideal for identification. In contrast, LC-ESI-MS/MS offers a highly sensitive and selective targeted approach for the direct quantification of these acidic compounds. The choice of technique is not a matter of one being universally "better," but rather a strategic decision dictated by the analytical objective. A comprehensive understanding of the distinct fragmentation patterns generated by each method empowers the researcher to select the optimal workflow, confidently interpret the resulting data, and produce scientifically robust results.

References

  • Lee, C. H., & Li, H. P. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237–245. [Link]

  • mzCloud. (2016). Clofibric acid. mzCloud Mass Spectrometry Database. [Link]

  • Chatterjee, S. N. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. American Laboratory. [Link]

  • U.S. Environmental Protection Agency. Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. [Link]

  • Agilent Technologies. Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent Application Note. [Link]

  • Buser, H. R., & Müller, M. D. (1995). Occurrence of the Pharmaceutical Drug Clofibric Acid and the Herbicide Mecoprop in Various Swiss Lakes and in the North Sea. Environmental Science & Technology, 29(3), 664–672. [Link]

  • National Institute of Standards and Technology. Clofibric Acid. NIST Chemistry WebBook. [Link]

  • Goerlitz, D. F., & Lamar, W. L. (1967). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. U.S. Geological Survey Water-Supply Paper 1817-C. [Link]

  • PubChem. Clofibric Acid. National Center for Biotechnology Information. [Link]

  • Agilent Technologies. (2012). High Sensitivity Detection of Pesticides in Water Using Online SPE Enrichment. Agilent Application Note. [Link]

  • Laganà, A., Fago, G., & Marino, A. (1996). Determination of arylphenoxypropionic herbicides in water by liquid chromatography-electrospray mass spectrometry. Analytica Chimica Acta, 330(1), 17-26. [Link]

  • Charlton, A. J., Stuckey, V., & Sykes, M. D. (2009). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. Bulletin of Environmental Contamination and Toxicology, 82(6), 711–715. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Michigan State University. Fragmentation Mechanisms. Introduction to Mass Spectrometry. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]

  • IntechOpen. (2012). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

  • Metabo-Profile. (2024). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

Sources

Comparative

HPLC analysis of 2-(4-Methylphenoxy)propanoyl chloride vs free acid

An In-Depth Guide to the HPLC Analysis of 2-(4-Methylphenoxy)propanoyl Chloride and its Hydrolysis Product, 2-(4-Methylphenoxy)propanoic Acid Introduction In the synthesis of various pharmaceutical and agrochemical compo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the HPLC Analysis of 2-(4-Methylphenoxy)propanoyl Chloride and its Hydrolysis Product, 2-(4-Methylphenoxy)propanoic Acid

Introduction

In the synthesis of various pharmaceutical and agrochemical compounds, 2-(4-Methylphenoxy)propanoyl chloride serves as a critical reactive intermediate. Its purity and stability are paramount, as the presence of its primary degradation product, 2-(4-Methylphenoxy)propanoic acid, can significantly impact reaction yields and final product purity. The inherent reactivity of the acyl chloride group, which readily undergoes hydrolysis upon contact with water, presents a significant analytical challenge. This guide provides a comprehensive framework for developing and implementing a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of 2-(4-Methylphenoxy)propanoyl chloride and its free acid form. This method is designed to provide clear separation and accurate quantification, enabling effective in-process control and stability assessment.

Part 1: The Analytical Challenge and Method Development Strategy

The primary difficulty in analyzing 2-(4-Methylphenoxy)propanoyl chloride lies in its susceptibility to hydrolysis. Any analytical method must be designed to minimize this degradation during sample preparation and analysis, while still achieving a clear separation from the resulting carboxylic acid. The structural similarities between the parent acyl chloride and its free acid metabolite necessitate a highly selective chromatographic system.

Chromatographic Principles and Column Selection

A reversed-phase HPLC approach is the most suitable for this analysis, given the non-polar character of both the acyl chloride and the carboxylic acid. A C18 (octadecylsilane) column is the stationary phase of choice due to its hydrophobic nature, which will provide adequate retention for the analytes. For optimal resolution and efficiency, a column with a smaller particle size (e.g., ≤ 5 µm) is recommended.

Optimizing the Mobile Phase

The composition of the mobile phase is critical for achieving separation. A gradient elution using a mixture of an organic solvent (acetonitrile is preferred for its low viscosity and UV transparency) and water is the most effective strategy. To ensure good peak shape for the 2-(4-Methylphenoxy)propanoic acid, the aqueous component of the mobile phase must be acidified. At a low pH (typically 2.5-3.5), the carboxylic acid will be in its protonated, non-ionized form, which is more retained on a C18 column and produces a sharper, more symmetrical peak. Trifluoroacetic acid (TFA) at a concentration of 0.1% is an excellent choice for this purpose as it is a strong ion-pairing agent and is volatile, making it compatible with mass spectrometry if further analysis is required.

Selection of Detection Wavelength

Both 2-(4-Methylphenoxy)propanoyl chloride and 2-(4-Methylphenoxy)propanoic acid contain a substituted benzene ring, which will exhibit strong UV absorbance. Based on the UV spectra of similar phenolic compounds, a detection wavelength in the range of 270-280 nm is expected to provide high sensitivity for both analytes. An initial photodiode array (PDA) scan is recommended to determine the optimal wavelength for detection. For this guide, we will use a wavelength of 275 nm.

Workflow for Method Development

A Define Analytical Goal: Separate Acyl Chloride and Free Acid B Initial Column Selection: Reversed-Phase C18, ≤ 5 µm A->B C Mobile Phase Scouting: Acetonitrile/Water Gradient B->C D pH Optimization: Add 0.1% TFA to Aqueous Phase C->D E Wavelength Selection: PDA Scan (200-400 nm) Select λmax ~275 nm D->E F Gradient Optimization: Adjust %B and Slope for Resolution E->F G Method Validation: Specificity, Linearity, Precision, Accuracy F->G H Final Method G->H

Caption: Workflow for HPLC Method Development.

Part 2: Experimental Protocol

This section details the step-by-step methodology for the analysis. Crucially, all solvents used for sample and standard preparation should be anhydrous to minimize hydrolysis of the acyl chloride.

Materials and Reagents
  • 2-(4-Methylphenoxy)propanoyl chloride (≥98% purity)

  • 2-(4-Methylphenoxy)propanoic acid (≥98% purity)

  • Acetonitrile (HPLC grade, anhydrous)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

Standard and Sample Preparation
  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2-(4-Methylphenoxy)propanoyl chloride and 10 mg of 2-(4-Methylphenoxy)propanoic acid into separate 10 mL volumetric flasks. Dissolve and dilute to volume with anhydrous acetonitrile. These stock solutions should be prepared fresh daily.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with anhydrous acetonitrile.

  • Sample Preparation: Accurately weigh a sample containing 2-(4-Methylphenoxy)propanoyl chloride and dilute with anhydrous acetonitrile to achieve a final concentration within the calibration range.

HPLC Instrumentation and Conditions
  • Instrument: HPLC system with a gradient pump, autosampler, and UV-Vis or PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-10 min: 50% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 50% B

    • 12.1-15 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Part 3: Expected Results and Interpretation

The developed HPLC method is expected to provide a clear separation between the more polar 2-(4-Methylphenoxy)propanoic acid and the less polar 2-(4-Methylphenoxy)propanoyl chloride.

Comparative Chromatographic Data
Parameter2-(4-Methylphenoxy)propanoic acid2-(4-Methylphenoxy)propanoyl chloride
Expected Retention Time (min) ~4.5~8.2
Relative Retention Time 1.00~1.82
Peak Shape (Asymmetry) Symmetrical (0.9 - 1.2)Symmetrical (0.9 - 1.2)
Resolution (Rs) \multicolumn{2}{c
Hydrolysis of 2-(4-Methylphenoxy)propanoyl chloride

cluster_0 Hydrolysis Reaction Acyl_Chloride 2-(4-Methylphenoxy)propanoyl chloride Carboxylic_Acid 2-(4-Methylphenoxy)propanoic acid Acyl_Chloride->Carboxylic_Acid + H2O Water H2O HCl HCl

Validation

A Comparative Guide to GC-MS Derivatization Protocols for 2-(4-methylphenoxy)propionic Acid Analysis

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-(4-methylphenoxy)propionic acid, also known as mecoprop or MCPP, is a frequent analytical challenge. This selective her...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-(4-methylphenoxy)propionic acid, also known as mecoprop or MCPP, is a frequent analytical challenge. This selective herbicide's inherent polarity and low volatility make direct analysis by gas chromatography-mass spectrometry (GC-MS) problematic. Consequently, derivatization—a chemical modification to enhance volatility and improve chromatographic behavior—is an indispensable step. This guide provides an in-depth, objective comparison of common derivatization protocols for mecoprop, supported by experimental data, to empower you in selecting the optimal method for your analytical needs.

The Imperative of Derivatization for Mecoprop Analysis

2-(4-methylphenoxy)propionic acid is a carboxylic acid, a class of compounds that exhibits strong intermolecular hydrogen bonding. This characteristic results in a high boiling point and poor thermal stability, making it unsuitable for direct injection into a GC system. The primary goal of derivatization is to replace the active hydrogen in the carboxylic acid group with a less polar, more volatile functional group. This transformation minimizes interactions with the stationary phase of the GC column, leading to sharper, more symmetrical peaks and improved sensitivity.

The choice of derivatization agent is critical and depends on several factors, including the desired sensitivity, the detection system available (e.g., electron capture detector - ECD, or mass spectrometry - MS), and the complexity of the sample matrix.

A Comparative Analysis of Derivatization Methodologies

The two primary strategies for derivatizing mecoprop are esterification and silylation. Each approach offers a unique set of advantages and disadvantages in terms of reaction efficiency, procedural simplicity, and the stability of the resulting derivative.

Esterification: Creating More Volatile Esters

Esterification is a robust and widely employed method for derivatizing carboxylic acids like mecoprop. This process converts the carboxylic acid into an ester, which is significantly more volatile. Several reagents can be used to achieve this transformation.

Boron trifluoride-methanol (BF₃-methanol) is a common and effective reagent for preparing methyl esters.[1][2] The reaction is acid-catalyzed, with BF₃ acting as a strong Lewis acid.[3]

  • Mechanism: The BF₃ catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This is followed by the elimination of a water molecule to form the methyl ester.

  • Advantages: This method is relatively fast and convenient, offering clean reactions with volatile by-products.[1]

  • Disadvantages: The strong acidic nature of BF₃ can potentially cause isomerization or the formation of artifacts with certain unsaturated compounds.[4] The reagent is also sensitive to water, which can lead to incomplete reactions and lower yields.[1]

Derivatization with pentafluorobenzyl bromide (PFBBr) is particularly advantageous when high sensitivity is required, especially with an electron capture detector (ECD). The resulting pentafluorobenzyl (PFB) esters are highly electronegative, leading to a strong response on an ECD.[5] This method is also highly effective for GC-MS analysis, particularly in negative chemical ionization (NCI) mode.[6]

  • Mechanism: This is a nucleophilic substitution reaction where the carboxylate anion of mecoprop attacks the benzylic carbon of PFBBr, displacing the bromide ion to form the PFB ester. The reaction is typically carried out in the presence of a base to deprotonate the carboxylic acid.

  • Advantages: PFB derivatives offer excellent sensitivity.[7] The derivatization can be performed under moderate conditions.[5]

  • Disadvantages: The reaction can be more time-consuming than other methods, often requiring elevated temperatures for an extended period.[8]

A study by Lee et al. (1995) demonstrated the successful use of 2,2,2-trifluoroethanol (TFE) and 2,2,2-trichloroethanol (TCE) with a sulfuric acid catalyst for the esterification of mecoprop.[7]

  • Mechanism: Similar to BF₃-methanol, this is an acid-catalyzed esterification where sulfuric acid protonates the carboxylic acid, facilitating the attack by the fluorinated alcohol.

  • Advantages: This method showed high rates of esterification and produced very sensitive responses on an ECD. The TFE esterification was highlighted as a superior method based on efficiency, convenience, worker safety, and minimal sample contamination.[7]

  • Disadvantages: The use of a strong acid like H₂SO₄ requires careful handling and neutralization steps.

Silylation: Replacing Active Hydrogens with Silyl Groups

Silylation involves replacing the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group. This is a versatile and widely used derivatization technique in GC-MS.

BSTFA is a powerful silylating agent that reacts effectively with carboxylic acids to form TMS esters. The reaction is often catalyzed by the addition of a small amount of trimethylchlorosilane (TMCS).

  • Mechanism: BSTFA donates a TMS group to the carboxylic acid, with the by-products being volatile and generally not interfering with the chromatography.

  • Advantages: The reaction is typically fast and proceeds under relatively mild conditions. The by-products are volatile, allowing for direct injection of the reaction mixture. BSTFA can also derivatize other functional groups, which can be an advantage in multi-analyte methods.[9]

  • Disadvantages: Silylating reagents and their derivatives are highly sensitive to moisture, which can lead to incomplete derivatization and hydrolysis of the TMS esters. Therefore, all glassware and solvents must be anhydrous. The stability of TMS derivatives can also be a concern, and samples should generally be analyzed soon after preparation.

Quantitative Comparison of Derivatization Protocols

The selection of a derivatization protocol is often guided by the required sensitivity of the analytical method. The following table summarizes key performance parameters for different mecoprop derivatization methods based on available literature. It is important to note that direct comparisons of LOD and LOQ across different studies can be challenging due to variations in instrumentation and experimental conditions.

Derivatization MethodReagent(s)Typical DetectorRelative Sensitivity/PerformanceLOD/LOQ (Representative Values)Key Considerations
Methylation BF₃-MethanolMS, FIDGoodNot widely reported for MCPP with MSReagent is sensitive to water; potential for artifact formation.[1][4]
Pentafluorobenzylation PFBBrECD, MS (NCI)Very High10 ng/mL (SIM mode for 2,4-D in urine/serum)[5]Excellent for trace analysis; can be time-consuming.[8]
Fluorinated Esterification TFE / H₂SO₄ECD, MSVery High< 0.1 µg in 100 mL soil leachate (ECD)[7]Considered superior in terms of efficiency, safety, and convenience in a comparative study.[7]
Silylation BSTFA (+TMCS)MS, FIDHighLOD: 3.2-446 nM, LLOQ: 0.031-1.95 µM (for amino acids)[10]Fast and effective; highly sensitive to moisture; derivatives may have limited stability.

Experimental Protocols

Below are detailed, step-by-step methodologies for three common derivatization procedures for 2-(4-methylphenoxy)propionic acid.

Protocol 1: Esterification with BF₃-Methanol

This protocol is adapted from general procedures for the esterification of carboxylic acids.[1][2]

Materials:

  • Dried sample extract containing mecoprop

  • BF₃-Methanol solution (10-14% w/w)

  • Hexane (pesticide residue grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Transfer the dried sample extract to a 2 mL reaction vial.

  • Add 500 µL of BF₃-methanol solution to the vial.

  • Tightly cap the vial and heat at 60°C for 10 minutes in a heating block.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 500 µL of saturated NaCl solution.

  • Vortex vigorously for 1 minute to extract the mecoprop methyl ester into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation with BSTFA

This protocol is based on general silylation procedures for acidic compounds.

Materials:

  • Dried sample extract containing mecoprop

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Ensure all glassware is thoroughly dried to prevent moisture contamination.

  • Transfer the dried sample extract to a 2 mL reaction vial.

  • Add 100 µL of anhydrous pyridine to dissolve the residue.

  • Add 100 µL of BSTFA (+1% TMCS) to the vial.

  • Tightly cap the vial and vortex briefly.

  • Heat the vial at 70°C for 30 minutes in a heating block.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for direct injection into the GC-MS.

Protocol 3: Pentafluorobenzylation with PFBBr

This protocol is adapted from established methods for the derivatization of acidic herbicides.[5]

Materials:

  • Dried sample extract containing mecoprop

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 50,000 ng/mL in acetone)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone (pesticide residue grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Transfer the dried sample extract to a 2 mL reaction vial.

  • Add approximately 15 mg of anhydrous potassium carbonate to the vial.

  • Add 50 µL of acetone to dissolve the residue.

  • Add 50 µL of the PFBBr solution.

  • Tightly cap the vial and vortex.

  • Heat the vial at 60°C for 1 hour in a heating block.

  • Allow the vial to cool to room temperature.

  • The sample may be diluted with a suitable solvent (e.g., hexane) before GC-MS analysis.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for the described derivatization methods.

BF3_Methanol_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis dried_extract Dried Sample Extract add_bf3 Add BF₃-Methanol dried_extract->add_bf3 heat Heat at 60°C add_bf3->heat add_solvents Add Hexane & NaCl Solution heat->add_solvents vortex Vortex add_solvents->vortex separate Separate Layers vortex->separate dry Dry with Na₂SO₄ separate->dry gcms GC-MS Analysis dry->gcms

Caption: Workflow for Mecoprop Esterification with BF₃-Methanol.

BSTFA_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis dried_extract Dried Sample Extract add_pyridine Add Anhydrous Pyridine dried_extract->add_pyridine add_bstfa Add BSTFA (+1% TMCS) add_pyridine->add_bstfa heat Heat at 70°C add_bstfa->heat gcms Direct GC-MS Analysis heat->gcms

Caption: Workflow for Mecoprop Silylation with BSTFA.

Conclusion and Recommendations

The choice of derivatization protocol for the GC-MS analysis of 2-(4-methylphenoxy)propionic acid is a critical decision that influences the sensitivity, accuracy, and robustness of the method.

  • For high-throughput screening where procedural simplicity is key, silylation with BSTFA is an excellent choice due to its rapid reaction time and the ability to directly inject the reaction mixture. However, stringent control of moisture is paramount.

  • For trace-level quantification , particularly in complex matrices, pentafluorobenzylation (PFBBr) is highly recommended due to the exceptional sensitivity it imparts to the analyte.

  • Esterification with BF₃-methanol offers a reliable and well-established alternative, though care must be taken to ensure anhydrous conditions for optimal yield. The use of TFE with an H₂SO₄ catalyst , as demonstrated by Lee et al., presents a compelling option that balances efficiency, safety, and sensitivity.[7]

Ultimately, the optimal derivatization strategy will depend on the specific requirements of the analysis. It is strongly recommended to perform a validation study for the chosen method in the target matrix to ensure it meets the required performance criteria for linearity, accuracy, precision, and sensitivity.

References

  • Lee, A. S., Hong, M. K., & Smith, A. E. (1995). Improved Esterification of Mecoprop for Sensitive Detection on Capillary Gas Chromatography with Mass Selective and Electron Capture Detection. Journal of AOAC INTERNATIONAL. [Link]

  • Waldhier, M. C., Dettmer, K., Gruber, M. A., & Oefner, P. J. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(15-16), 1103–1112. [Link]

  • Wu, J., & Hu, R. (2008). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). International Conference on Intelligent Computation Technology and Automation. [Link]

  • Louter, A. J. H., Geltink, R. I. K., & J. (1996). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography A, 729(1-2), 249-258. [Link]

  • Dahane, S., et al. (2006). Screening and optimization of the derivatization of polar herbicides with trimethylanilinium hydroxide for GC-MS analysis. Journal of Separation Science, 29(17), 2696-2704. [Link]

  • Lin, D. L., Wang, H. H., & Lee, M. R. (1999). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Chromatography B: Biomedical Sciences and Applications, 728(2), 227-234. [Link]

  • Gómez-González, S., et al. (2021). Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts. Molecules, 26(16), 4943. [Link]

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(5), 1639-1644. [Link]

  • Moldoveanu, S. C., & David, V. (2022). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Liu, Y. H., & Lee, M. R. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 8(4). [Link]

  • Reid, E. E. (2018). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. Seton Hall University Dissertations and Theses (ETDs). [Link]

  • Cadd, S., et al. (2023). Comparison of Derivatization Methods for Groomed Latent Print Residues Analysis via Gas Chromatography. Forensic Sciences, 3(2), 299-315. [Link]

  • AOAC International. (1980). PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD. [Link]

  • Sessions, A. L. (2009). Preparation of TMS Derivatives for GC/MS. Sessions Biogeochemistry Lab. [Link]

  • Anderson, T. R., et al. (2007). Comparison of boron-trifluoride and methanolic hydrochloric acid as catalysts for direct transesterification of fatty acids in freeze-dried forage samples. USDA ARS. [Link]

  • Blair, I. A. (2010). GC-MS of Pentafluourobenzyl Derivatives of Phenols, Amines, and Carboxylic Acids. Methods in Molecular Biology, 243-253. [Link]

  • Zoller, O., & Rhem, B. H. (2006). Extraction and derivatization of polar herbicides for GC-MS analyses. Journal of Separation Science, 29(17), 2689-2695. [Link]

  • Hakala, E., et al. (2012). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 4(8), 2416-2423. [Link]

  • Tsikas, D. (2017). GC–MS spectra of the methyl ester pentafluoropropionyl derivatives of... ResearchGate. [Link]

  • Regueiro, J., et al. (2018). Optimization and Application of a GC-MS Method for the Determination of Endocrine Disruptor Compounds in Natural Water. International Journal of Environmental Research and Public Health, 15(6), 1253. [Link]

  • Moros, G., et al. (2017). Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. Bioanalysis, 9(1), 53-65. [Link]

Sources

Comparative

Characterization of Impurities in 2-(4-Methylphenoxy)propanoyl Chloride Synthesis

Executive Summary 2-(4-Methylphenoxy)propanoyl chloride is a pivotal electrophilic intermediate used in the synthesis of aryloxyphenoxypropionate herbicides and fibrate-class pharmaceuticals. Its quality is critical; eve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Methylphenoxy)propanoyl chloride is a pivotal electrophilic intermediate used in the synthesis of aryloxyphenoxypropionate herbicides and fibrate-class pharmaceuticals. Its quality is critical; even trace impurities can catalyze side reactions or degrade enantiomeric excess in downstream coupling.

This guide provides a technical comparison of the two dominant synthesis routes—Thionyl Chloride (


)  and Oxalyl Chloride (

)
—and characterizes the specific impurity profiles associated with each. We move beyond basic yield comparisons to analyze the causality of impurity formation, offering self-validating protocols for detection and control.

Synthesis Routes: A Comparative Analysis

The conversion of 2-(4-methylphenoxy)propanoic acid (MPPA) to its acid chloride is a nucleophilic acyl substitution. However, the choice of reagent dictates the impurity landscape.

Table 1: Reagent Performance & Impurity Profile[1]
FeatureMethod A: Thionyl Chloride (

)
Method B: Oxalyl Chloride (

)
Primary Mechanism Inorganic acid anhydride formation (

) followed by

attack.
Formation of imidoyl chloride intermediate (with DMF cat.) or direct acyl chloride formation.
Key Impurities Sulfinyl esters , Symmetric Anhydride , Ring-chlorinated byproducts .Symmetric Anhydride (lower levels), Unreacted Acid .
Thermal Risk High. Requires reflux (

), promoting racemization and ring chlorination.
Low. Proceeds at

, preserving stereochemistry.
Purification Distillation often required to remove sulfur residues.Evaporation usually sufficient (volatile byproducts:

).
Suitability Bulk agrochemical synthesis (Cost-effective).High-value pharmaceutical intermediates (Quality-focused).

Deep Dive: Characterization of Critical Impurities

Impurity A: 2-(4-Methylphenoxy)propanoic Anhydride

Origin: This is the most persistent impurity in acid chloride synthesis. It forms when the generated acid chloride reacts with unreacted starting acid.

  • Mechanism:

    
    
    
  • Impact: In amide coupling, anhydrides react slower than acid chlorides, leading to incomplete conversion and difficult purification.

  • Detection: IR spectroscopy (split carbonyl peak at ~1820 and ~1750

    
    ).
    
Impurity B: Stereochemical Impurity (Racemization)

Origin: 2-(4-Methylphenoxy)propanoyl chloride has a chiral center at the


-position.
  • Mechanism: Under thermal stress (common in

    
     reflux), the acidic 
    
    
    
    -proton is removed, forming a planar Ketene intermediate. Re-addition of chloride can occur from either face, leading to racemization.
  • Critical Control: Use of Oxalyl Chloride with catalytic DMF at

    
     minimizes ketene formation.
    
Impurity C: Ring-Chlorinated Byproducts

Origin: Electrophilic Aromatic Substitution (EAS).

  • Mechanism: The electron-rich phenoxy ring activates the ortho-positions.

    
     can act as a chlorinating agent under high heat, producing 2-(2-chloro-4-methylphenoxy)propanoyl chloride .
    
  • Impact: This is a "silent" impurity that carries through to the final product, creating structural analogs that are often toxicologically distinct.

Visualizing the Reaction & Impurity Pathways

The following diagram maps the formation of the target molecule alongside the competitive pathways leading to the impurities described above.

ReactionPathways Start 2-(4-Methylphenoxy) propanoic Acid (MPPA) Target TARGET: 2-(4-Methylphenoxy) propanoyl Chloride Start->Target + SOCl2 / (COCl)2 - HCl, - SO2/CO RingCl IMPURITY C: Ring-Chlorinated Byproduct Start->RingCl SOCl2, High T (EAS Mechanism) Ketene Ketene Intermediate (Planar/Achiral) Target->Ketene Thermal Elimination (- HCl) Anhydride IMPURITY A: Symmetric Anhydride Target->Anhydride + Residual MPPA (Incomplete Rxn) Racemate IMPURITY B: Racemic Mixture Ketene->Racemate + HCl (Non-stereoselective)

Figure 1: Reaction network showing the primary synthesis pathway and competitive impurity formation mechanisms.

Experimental Protocols for Characterization

Direct analysis of acid chlorides is notoriously difficult due to their hydrolytic instability. The following Derivatization Protocol is the industry gold standard for accurate quantification.

Protocol: Methanol Quench Derivatization (for GC-MS/HPLC)

Objective: Convert the unstable acid chloride into the stable methyl ester (Methyl 2-(4-methylphenoxy)propanoate) for analysis.

  • Sampling: Withdraw

    
     of the reaction mixture under inert atmosphere (
    
    
    
    ).
  • Quench: Immediately dispense into a vial containing

    
     of anhydrous Methanol (HPLC grade) and 
    
    
    
    of Pyridine (acid scavenger).
    • Note: The pyridine prevents acid-catalyzed degradation of the ester.

  • Incubation: Vortex for 30 seconds and let stand for 10 minutes at room temperature.

  • Analysis: Inject

    
     into GC-MS.
    
    • Target Peak: Methyl ester of the product.

    • Impurity A (Anhydride): Will derivatize to 1 eq. Methyl Ester + 1 eq. Free Acid. Detection of Free Acid in this protocol indicates Anhydride presence in the bulk.

    • Impurity C (Ring Cl): Appears as a distinct peak with M+34 mass shift (Chlorine isotope pattern).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Reaction Aliquot (Acid Chloride) Quench Quench: MeOH + Pyridine (Rapid Esterification) Sample->Quench Inert Transfer GCMS GC-MS Analysis (DB-5 Column) Quench->GCMS Inject 1uL Result1 Peak 1: Methyl Ester (Target) GCMS->Result1 Result2 Peak 2: Free Acid (Indicates Anhydride) GCMS->Result2 Result3 Peak 3: Chlorinated Ester (M+34 shift) GCMS->Result3

Figure 2: Derivatization workflow for converting unstable acid chlorides into analyzable esters.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Santa Cruz Biotechnology. (2025).[1] 2-(4-Methylphenoxy)propanoic acid: Product Properties and Safety Data.

  • Organic Syntheses. (1955). Acid Chlorides via Thionyl Chloride: General Procedures. Coll. Vol. 3, p.169.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3643626: 2-(4-Methylphenoxy)propanoic acid.

  • BenchChem. (2025).[2] Technical Guide to Acid Chloride Synthesis.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(4-Methylphenoxy)propanoyl Chloride

This document provides a detailed, safety-first protocol for the proper neutralization and disposal of 2-(4-methylphenoxy)propanoyl chloride. As a reactive acyl chloride, this compound demands meticulous handling to miti...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first protocol for the proper neutralization and disposal of 2-(4-methylphenoxy)propanoyl chloride. As a reactive acyl chloride, this compound demands meticulous handling to mitigate risks associated with its corrosivity, reactivity with water, and the hazardous byproducts of its decomposition. This guide is structured to provide researchers, scientists, and drug development professionals with the necessary procedural steps and the scientific rationale behind them, ensuring a safe and compliant laboratory environment.

Core Principles: Understanding the Hazard

2-(4-Methylphenoxy)propanoyl chloride belongs to the acyl chloride class of organic compounds. The primary driver of its hazardous nature is the acyl chloride functional group (-COCl). This group is highly electrophilic and susceptible to nucleophilic attack, leading to vigorous and often exothermic reactions.

Key Hazards:

  • High Reactivity: Reacts violently with water, alcohols, amines, and bases.[1][2][3]

  • Corrosive Byproducts: The reaction with water (hydrolysis) rapidly produces hydrochloric acid (HCl) and 2-(4-methylphenoxy)propanoic acid, both of which are corrosive.[1][4][5] The HCl will be visible as corrosive fumes in moist air.[1]

  • Personnel Hazard: Causes severe skin burns, eye damage, and respiratory irritation.[1][6]

The fundamental principle for the safe disposal of 2-(4-methylphenoxy)propanoyl chloride is controlled hydrolysis and neutralization . We will intentionally react the compound with a weak base in a controlled manner to convert it into the significantly less hazardous sodium 2-(4-methylphenoxy)propanoate and sodium chloride, which can then be disposed of as aqueous waste in accordance with local regulations.

Pre-Disposal Safety and Preparation

Successful and safe disposal begins with rigorous preparation. All steps must be performed within a certified chemical fume hood with the sash at the lowest practical height.[7] An emergency eyewash station and safety shower must be readily accessible and unobstructed.[7][8]

Personal Protective Equipment (PPE)

A non-negotiable aspect of this procedure is the correct use of PPE. The following table outlines the minimum requirements.

PPE ItemSpecificationRationale
Gloves Chemical-resistant, such as butyl rubber or nitrile (double-gloving recommended).Protects skin from severe burns and absorption.[7][9] Gloves must be inspected before use.
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes of corrosive material and potential violent reactions.[1][7]
Body Protection Flame-retardant lab coat or a chemical-resistant apron.Protects against spills and splashes on clothing and skin.[1]
Footwear Closed-toe shoes, preferably made of a non-porous material.Protects feet from spills.[7]
Required Materials and Reagents
  • 2-(4-Methylphenoxy)propanoyl chloride waste

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Large glass beaker (volume should be at least 50 times that of the acyl chloride)

  • Magnetic stir plate and stir bar

  • Ice bath (a large container with a mixture of ice and water)

  • pH paper or a calibrated pH meter

  • Graduated cylinder or dropping funnel

Step-by-Step Neutralization and Disposal Protocol

This protocol is designed to control the exothermic reaction, manage gas evolution, and ensure complete neutralization before disposal.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_neutral Neutralization cluster_dispose Final Disposal PPE 1. Don Appropriate PPE FumeHood 2. Work in Chemical Fume Hood PPE->FumeHood Solution 3. Prepare 5% Sodium Bicarbonate Solution FumeHood->Solution Cool 4. Cool Solution in Ice Bath (<10°C) Solution->Cool Add 5. Slowly Add Acyl Chloride to Bicarbonate Solution Cool->Add Stir 6. Stir Vigorously & Monitor Reaction Add->Stir Warm 7. Allow to Warm to Room Temperature Stir->Warm pH_Check 8. Verify Final pH is Neutral (6-8) Warm->pH_Check Drain 9. Dispose Down Drain with Copious Water pH_Check->Drain Rinse 10. Decontaminate Original Container Drain->Rinse

Caption: Disposal workflow for 2-(4-Methylphenoxy)propanoyl chloride.

Step 1: Prepare the Neutralizing Solution

  • In the large glass beaker, prepare a 5-10% (w/v) aqueous solution of sodium bicarbonate.

  • Rationale: A weak base like sodium bicarbonate is ideal because it effectively neutralizes the evolving HCl without causing an uncontrollably violent reaction that a strong base (like NaOH) might. The large volume provides a heat sink.

  • Quantitative Guideline: For every 1 mL of acyl chloride waste, prepare at least 20 mL of the bicarbonate solution.[7]

Step 2: Cool the Neutralizing Solution

  • Place the beaker containing the bicarbonate solution into a large ice bath.

  • Add the magnetic stir bar and begin stirring.

  • Allow the solution to cool to between 0 and 10°C.

  • Rationale: The hydrolysis of an acyl chloride is a highly exothermic reaction. Cooling the solution is a critical control measure to dissipate heat, preventing the mixture from boiling and splashing corrosive chemicals.[7]

Step 3: Controlled Addition of Acyl Chloride

  • Using a pipette or dropping funnel, add the 2-(4-methylphenoxy)propanoyl chloride to the cold, stirring bicarbonate solution very slowly, one drop at a time .

  • Rationale: A slow, dropwise addition is paramount to controlling the rate of reaction and heat generation.[7] Adding the acyl chloride too quickly will cause a rapid, violent reaction, vigorous gas evolution (CO₂), and a potential boil-over.

Step 4: Monitor the Reaction

  • Observe the reaction mixture closely. You will see effervescence (bubbling) as carbon dioxide gas is released.

  • Ensure the rate of addition is slow enough that the bubbling is controlled and does not cause excessive foaming.

  • If the reaction becomes too vigorous or the temperature rises rapidly, stop the addition immediately and wait for it to subside before continuing.

Step 5: Allow for Equilibration

  • Once all the acyl chloride has been added, allow the mixture to continue stirring in the ice bath for at least 30 minutes.

  • After 30 minutes, remove the ice bath and let the solution slowly warm to room temperature, stirring continuously for another 1-2 hours.

  • Rationale: This ensures the hydrolysis and neutralization reactions go to completion.

Step 6: Final pH Verification

  • Using pH paper or a calibrated pH meter, check the pH of the final solution.

  • The target pH should be between 6.0 and 8.0.[7]

  • If the solution is still acidic, add more solid sodium bicarbonate in small portions until the desired pH is reached.

  • Rationale: This step validates that all acidic components have been successfully neutralized, rendering the aqueous waste safe for drain disposal (pending local regulations).

Step 7: Final Aqueous Waste Disposal

  • Once the solution is confirmed to be neutral, it can be poured down the drain with a copious amount of running water.

  • Quantitative Guideline: Use at least 20 parts water to 1 part neutralized solution.[10]

  • Critical Note: Always consult and adhere to your institution's and local municipality's regulations for aqueous waste disposal.

Step 8: Decontamination of Empty Container

  • The original container of 2-(4-methylphenoxy)propanoyl chloride must also be decontaminated.

  • In the fume hood, carefully rinse the empty container three times with a small amount of the prepared sodium bicarbonate solution.

  • Add these rinsates to the main neutralization beaker before its final disposal.

  • The triple-rinsed container can then be disposed of as regular laboratory glassware.

Emergency Procedures

Even with careful planning, accidents can occur. Swift and correct action is critical.

Spill Management
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Cover the spill with an inert, dry absorbent material such as sand, vermiculite, or a commercial sorbent like Oil-Dri.[1][11][12] DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS.

    • Carefully scoop the absorbed material into a clearly labeled, sealable container.

    • Manage the container and its contents as hazardous waste for professional disposal.[8]

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert your institution's emergency response team or environmental health and safety office immediately.[8]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[1][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water using an emergency eyewash station for at least 15 minutes, holding the eyelids open.[1][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Summary of Key Disposal Parameters

The table below provides a quick-reference summary of the critical quantitative data for this disposal protocol.

ParameterRecommended ValueRationale
Neutralizing Agent 5-10% Sodium Bicarbonate (NaHCO₃) SolutionWeak base for a controlled, less violent reaction.
Ratio of Neutralizer to Waste ≥ 20:1 (v/v)Ensures a sufficient excess of base and acts as a heat sink.[7]
Reaction Temperature 0-10 °C (during addition)Controls the exothermic nature of the hydrolysis reaction.[7]
Addition Rate Slow, dropwisePrevents a rapid, uncontrolled reaction and boil-over.[7]
Final pH Target 6.0 - 8.0Confirms complete neutralization of all acidic components.[7][10]

References

  • Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University.
  • ICSC 0210 - ACETYL CHLORIDE. International Labour Organization (ILO)
  • Safety Data Sheet: Acetyl chloride D3. Carl ROTH.
  • Proper Disposal of Bromoacetyl Chloride: A Guide for Labor
  • Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG.
  • Hazardous Substance Fact Sheet: Acetyl Chloride. New Jersey Department of Health.
  • Chemical Spills. Rice University Environmental Health and Safety.
  • Acid Chlorides and Chloroform
  • Quenching Reactive Substances. KGROUP, University of Wisconsin-Madison.
  • Management Procedures For Specific Waste Types. Ithaca College.
  • Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Acyl Chlorides - Hydrolysis. Save My Exams.
  • Hydrolysis of Carboxylic Acid Deriv

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Methylphenoxy)propanoyl chloride

As researchers and drug development professionals, our work with novel and reactive compounds is fundamental to discovery. However, this innovation demands an unwavering commitment to safety.

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel and reactive compounds is fundamental to discovery. However, this innovation demands an unwavering commitment to safety. 2-(4-Methylphenoxy)propanoyl chloride is an acyl chloride, a class of compounds known for their high reactivity and corresponding hazards. This guide provides essential, field-tested guidance on the personal protective equipment (PPE) required to handle this substance safely, ensuring both personal safety and the integrity of your research.

Understanding the Primary Hazards

Before selecting PPE, we must first understand the causality behind the requirements. The hazards of 2-(4-Methylphenoxy)propanoyl chloride are characteristic of acyl chlorides and dictate every safety precaution we take.

  • Violent Reactivity with Water: Acyl chlorides react vigorously, and often violently, with water and other protic solvents (like alcohols) in a highly exothermic reaction.[1][2] This reaction liberates corrosive hydrogen chloride (HCl) gas, which can rapidly build pressure in a closed system and presents a severe inhalation hazard.[1][3]

  • Corrosivity: Direct contact with the liquid will cause severe skin burns and eye damage.[4][5] The vapor alone is extremely irritating to the eyes, skin, and entire respiratory tract.[3][4][6]

  • Inhalation Toxicity: Inhaling the vapors can lead to coughing, sore throat, and shortness of breath.[3] High concentrations can cause a build-up of fluid in the lungs (pulmonary edema), a delayed and life-threatening medical emergency.[7]

These three pillars of risk—reactivity, corrosivity, and toxicity—form the basis of our PPE and handling strategy. Every piece of equipment is chosen to build a barrier between you and these specific hazards.

Core Directive: Selecting Your Personal Protective Equipment

A multi-layered approach to PPE is non-negotiable. The following is the minimum required PPE for any manipulation of 2-(4-Methylphenoxy)propanoyl chloride.

Engineering Controls: Your First Line of Defense

Before any personal gear is worn, ensure your primary engineering controls are in place and functioning correctly.

  • Certified Chemical Fume Hood: All handling of 2-(4-Methylphenoxy)propanoyl chloride must be performed inside a certified chemical fume hood.[1][8] This is your most critical piece of safety equipment, as it protects you from inhaling corrosive and toxic vapors.

  • Emergency Eyewash and Safety Shower: The laboratory must be equipped with a certified and unobstructed emergency eyewash and safety shower.[8] Familiarize yourself with their location and operation before you begin work.

Personal Protective Equipment: Your Last Line of Defense

The following table summarizes the essential PPE. Always don your PPE before entering the area where the chemical is handled and only remove it after you have safely completed your work and decontaminated the area.

Protection Area Required PPE Rationale and Key Specifications
Eye & Face Tightly-fitting chemical splash goggles AND a full-face shield.Acyl chlorides can cause severe, irreversible eye damage.[5][9] Goggles protect against splashes, while the face shield provides a secondary barrier for the entire face. Standard safety glasses are insufficient.
Hand Double-gloving is recommended. Use a heavy-duty outer glove over a standard inner glove.Outer Glove: Butyl rubber or Viton™ gloves are recommended for extended contact.[7] Inner Glove: A high-quality nitrile glove can be used. Action: Always inspect gloves for tears or pinholes before use.[9] If contact occurs, remove gloves immediately, wash hands, and don a new pair. Do not reuse disposable gloves.[10]
Body Flame-resistant lab coat and a chemical-resistant apron.A flame-resistant lab coat should be worn and fully buttoned.[8] For transfers of larger volumes, a chemical-resistant apron provides an additional layer of protection against splashes. Ensure full-length pants and closed-toe shoes are worn.[8]
Respiratory Not typically required if all work is conducted in a certified fume hood.A full-face respirator with multi-purpose combination (US) respirator cartridges should be available for emergency situations, such as a large spill.[8] Use of respirators requires proper fit-testing and training.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling is a procedure, not just a list of equipment. Follow this workflow to minimize risk at every stage.

Experimental Workflow and PPE Selection

The following diagram outlines the decision-making process for ensuring adequate protection throughout the handling procedure.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase start Begin Work check_hood Verify Fume Hood Certification & Airflow start->check_hood check_shower Locate & Verify Eyewash/Safety Shower check_hood->check_shower don_ppe Don Minimum Required PPE: - Goggles & Face Shield - Double Gloves (Butyl/Nitrile) - FR Lab Coat & Apron check_shower->don_ppe transport Transport Chemical to Fume Hood don_ppe->transport perform_rxn Perform Reaction/ Manipulation transport->perform_rxn monitor Monitor Reaction for Exotherms/Gas Evolution perform_rxn->monitor quench Carefully Quench Residual Reagent monitor->quench dispose_liquid Dispose of Liquid Waste in Labeled Container quench->dispose_liquid dispose_solid Dispose of Contaminated Solid Waste dispose_liquid->dispose_solid decontaminate Decontaminate Glassware & Work Surface dispose_solid->decontaminate doff_ppe Doff PPE in Correct Order decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_proc End of Procedure wash_hands->end_proc

Caption: PPE and safety check workflow for handling 2-(4-Methylphenoxy)propanoyl chloride.

Spill and Emergency Plan

Preparedness is key to mitigating the harm from an unexpected event.

  • Minor Spill (inside fume hood):

    • Notify personnel in the immediate area and restrict access.[8]

    • Wearing your full PPE, neutralize the spill with an inert absorbent material like vermiculite or dry sand.[3][7] DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS. [7]

    • Collect the absorbed material using non-sparking tools and place it in a tightly sealed, labeled container for hazardous waste disposal.[7][8]

    • Ventilate the area and wash the surface after cleanup is complete.[7]

  • Skin Contact:

    • Immediately go to the nearest safety shower and remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[8][9]

    • Seek immediate medical attention.[3][7] Provide a copy of the Safety Data Sheet (SDS) to the emergency responders.[8]

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][6]

    • Remove contact lenses if present and easy to do.[9]

    • Seek immediate medical attention.[3][9]

Waste Disposal

All waste containing 2-(4-Methylphenoxy)propanoyl chloride or its byproducts is considered hazardous waste.

  • Quenching: Unused or residual acyl chloride should be slowly and carefully added to a stirred, cold solution of sodium bicarbonate or a similar weak base to neutralize it before disposal. This must be done in a fume hood.

  • Containers: Collect all liquid waste in a properly labeled, sealed hazardous waste container.[3] Solid waste, such as contaminated gloves and absorbent materials, should be collected in a separate, sealed container.[7]

  • Disposal: It may be necessary to dispose of this chemical as hazardous waste.[7] Contact your institution's Environmental Health and Safety (EHS) office for specific disposal recommendations and procedures.[7]

By adhering to these rigorous safety protocols, you build a system of protection that allows for the confident and safe handling of reactive chemicals like 2-(4-Methylphenoxy)propanoyl chloride. Your safety, and the safety of those around you, is the most critical component of successful research.

References

  • Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University.
  • ACRYLYL CHLORIDE. (n.d.). CAMEO Chemicals.
  • The Safety Profile of Acetyl Chloride: Handling and Precautions. (2026, February 15). NINGBO INNO PHARMCHEM CO.,LTD.
  • Safety Data Sheet: Acetyl chloride. (2019, January 15). Chemos GmbH&Co.KG.
  • Hazardous Substance Fact Sheet: Acetyl Chloride. (n.d.). New Jersey Department of Health.
  • ICSC 0210 - ACETYL CHLORIDE. (n.d.). International Labour Organization & World Health Organization.
  • Safety and Handling of Acid Chlorides and Chloroformates. (n.d.). BASF.
  • 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride. (n.d.). PubChem.
  • Chemistry Acid Chloride. (n.d.). SATHEE - IIT Kanpur.
  • Material Safety Data Sheet - MCPE Phenoxy Herbicide. (2017, September 28). Winfield Solutions, LLC.
  • SAFETY DATA SHEET - Lauroyl chloride. (2025, November 6). MilliporeSigma.
  • SAFETY DATA SHEET - Propionyl chloride. (n.d.). Merck.
  • SAFETY DATA SHEET - Propionyl chloride. (2010, May 6). Fisher Scientific.
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark.
  • Material Safety Data Sheet - Acetyl chloride. (2004, October 1). Cole-Parmer.
  • Chemical Resistance Reference Chart. (n.d.). Medicom.
  • Glove Guide - Chemical Compatibility. (n.d.). University of South Florida.
  • Hand Protection Chemical Resistance Guide. (n.d.). Environment, Health and Safety - University of North Carolina at Chapel Hill.
  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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